PDE4B-IN-2
説明
Structure
3D Structure
特性
IUPAC Name |
2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSPBLZPJMXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PDE4B-IN-2: A Technical Guide to its Mechanism of Action in Inflammatory Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of inflammatory responses. Its inhibition presents a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of PDE4B-IN-2, a selective inhibitor of PDE4B, in inflammatory cells. We will explore its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization, presenting quantitative data and detailed protocols to support further research and development in this area.
Core Mechanism of Action
The primary mechanism of action of this compound in inflammatory cells is the selective inhibition of the phosphodiesterase 4B (PDE4B) enzyme.[1][2] PDE4B is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in intracellular signaling.[1] By blocking the catalytic activity of PDE4B, this compound leads to an accumulation of intracellular cAMP.[1]
This elevation in cAMP levels activates two primary downstream signaling pathways:
-
Protein Kinase A (PKA) Pathway: Increased cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits. Activated PKA then phosphorylates a variety of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. A key outcome of this pathway is the suppression of pro-inflammatory cytokine gene expression and the enhancement of anti-inflammatory cytokine production.
-
Exchange Protein Directly Activated by cAMP (EPAC) Pathway: cAMP can also directly bind to and activate EPAC, a guanine (B1146940) nucleotide exchange factor for the small G proteins Rap1 and Rap2. The activation of the EPAC pathway can also contribute to the anti-inflammatory effects of elevated cAMP, although the PKA/CREB pathway is considered the major route for the immunomodulatory effects of PDE4 inhibitors.
The culmination of these signaling events is a potent anti-inflammatory response, characterized by the reduced production of pro-inflammatory mediators and the increased synthesis of anti-inflammatory molecules.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in inflammatory cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PDE4B | 15[1][2] |
| PDE4D | 1700[1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Type | Stimulus | IC50 (µM) |
| TNF-α Production | Mouse Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 0.5[1] |
This data demonstrates the functional consequence of PDE4B inhibition by this compound, showcasing its ability to suppress a key pro-inflammatory cytokine.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Protocol for TNF-α Release Assay in Mouse PBMCs
Objective: To determine the IC50 value of this compound for the inhibition of LPS-induced TNF-α production in mouse PBMCs.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Mouse Peripheral Blood Mononuclear Cells (PBMCs)
-
Mouse TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from mouse whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Wash the cells with RPMI-1640 and resuspend in complete medium to a final concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Cell Plating and Treatment: Seed 100 µL of the PBMC suspension into each well of a 96-well plate. Add 50 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the respective wells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare a 4X working solution of LPS (e.g., 400 ng/mL) in complete RPMI-1640 medium. Add 50 µL of the LPS solution to each well (final concentration of 100 ng/mL), except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated vehicle control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol for Intracellular cAMP Measurement
Objective: To measure the effect of this compound on intracellular cAMP levels in an appropriate inflammatory cell line (e.g., RAW 264.7 macrophages).
Materials:
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Inflammatory cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
-
Cell lysis buffer (provided with the assay kit)
-
Plate reader compatible with the chosen assay format
Procedure:
-
Cell Culture: Culture the chosen inflammatory cell line according to standard protocols. Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Wash the cells once with serum-free medium and then add the diluted inhibitor. Incubate for 30-60 minutes at 37°C.
-
Adenylyl Cyclase Stimulation: Add forskolin to the wells to stimulate cAMP production. The optimal concentration of forskolin should be determined empirically for each cell line (typically in the range of 1-10 µM). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol provided with the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each sample based on the standard curve. Plot the cAMP concentration against the inhibitor concentration to observe the dose-dependent effect of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a TNF-α inhibition assay.
Conclusion
This compound is a potent and selective inhibitor of the PDE4B enzyme. Its mechanism of action in inflammatory cells is centered on the elevation of intracellular cAMP, which in turn modulates downstream signaling pathways, primarily the PKA/CREB axis, to exert a broad range of anti-inflammatory effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various inflammatory conditions. The provided methodologies can be adapted to explore its effects on other inflammatory mediators and in different cell types, contributing to a comprehensive understanding of its pharmacological profile.
References
The Role of PDE4B-IN-2 in the Regulation of cAMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective phosphodiesterase 4B (PDE4B) inhibitor, PDE4B-IN-2. It details its function in regulating cyclic adenosine (B11128) monophosphate (cAMP) signaling, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and workflows.
Introduction to PDE4B and cAMP Signaling
Cyclic AMP is a crucial second messenger involved in a myriad of cellular processes. Its intracellular concentration is tightly regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), specifically hydrolyzes cAMP. Among these, PDE4B has emerged as a key therapeutic target, particularly in inflammatory and neurological disorders, due to its prominent role in immune cells. Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), culminating in a range of cellular responses, including the modulation of inflammatory cytokine production.
This compound, also known as A33 or compound 33, is a potent and selective inhibitor of PDE4B. Its ability to preferentially target PDE4B over other PDE4 subtypes, particularly PDE4D which is associated with emetic side effects, makes it a valuable tool for research and a promising scaffold for drug development.[1][2]
Quantitative Data for this compound
The following tables summarize the key quantitative data reported for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| PDE4B | 15 nM | Inhibition of human N-terminal His6-tagged PDE4B1 catalytic domain expressed in baculovirus-infected Sf9 cells, using cAMP as a substrate. | [3] |
| PDE4D | 1.7 µM | Inhibition of PDE4D. | [3] |
| TNF-α production | 0.5 µM | Inhibition of LPS-induced TNF-α production in mouse peripheral blood mononuclear cells (PBMCs). | [3] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax | 8.7 µg/mL | 2 mg/kg, oral administration | [3] |
| AUC | 52.3 µg·h/mL | 2 mg/kg, oral administration | [3] |
| Bioavailability | 85% | Oral administration in mice. | [1] |
Table 3: Selectivity Profile of this compound against Cytochrome P450 Enzymes
| Enzyme | IC50 | Reference |
| CYP1A2 | >10 µM | [3] |
| CYP3A4 | >10 µM | [3] |
| CYP2C9 | >10 µM | [3] |
| CYP2D6 | >10 µM | [3] |
Signaling Pathways and Experimental Workflows
cAMP Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical cAMP signaling pathway and the mechanism of action of this compound.
References
The Discovery and Synthesis of PDE4B-IN-2: A Selective Inhibitor of Phosphodiesterase 4B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PDE4B-IN-2, a potent and selective inhibitor of phosphodiesterase 4B (PDE4B). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the PDE4B enzyme.
Introduction: The Therapeutic Promise of Selective PDE4B Inhibition
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, particularly in inflammatory and immune responses.[1] The PDE4 family comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. While inhibition of PDE4 has shown significant therapeutic potential in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis, the clinical use of non-selective PDE4 inhibitors has been hampered by dose-limiting side effects, most notably nausea and emesis.[2]
Research has indicated that the anti-inflammatory effects of PDE4 inhibitors are primarily mediated through the inhibition of PDE4B, whereas the adverse effects are often associated with the inhibition of PDE4D.[2] This has spurred the development of selective PDE4B inhibitors as a promising therapeutic strategy with an improved side-effect profile. This compound, also known as A-33 and compound 33, emerged from these efforts as a potent and selective inhibitor of PDE4B with demonstrated anti-inflammatory properties.[2]
Discovery of this compound
This compound was discovered through the optimization of a series of 2-arylpyrimidine derivatives by Naganuma and colleagues.[1][2] Their research focused on identifying compounds with high selectivity for PDE4B over the PDE4D isozyme to mitigate the emetic side effects associated with non-selective PDE4 inhibitors.[2] This effort led to the identification of this compound as a lead compound with a favorable pharmacological profile.[1]
Synthesis Pathway of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the 2-arylpyrimidine core and subsequent functionalization. While the specific, detailed reaction conditions and yields for each step are proprietary to the original discoverers, a general synthetic route can be outlined based on the known chemistry of pyrimidine (B1678525) synthesis. The final compound is chemically named 2-(4-((2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl)amino)phenyl)acetic acid.[3]
A plausible synthetic workflow is depicted below:
Caption: A generalized synthetic pathway for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Reference |
| PDE4B | 15 | [4] |
| PDE4D | 1700 | [4] |
Table 2: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Type | Stimulant | IC50 (µM) | Reference |
| TNF-α Production | Mouse PBMCs | LPS | 0.5 | [4] |
Table 3: Pharmacokinetic Properties of this compound in Mice (2 mg/kg, p.o.)
| Parameter | Value | Unit | Reference |
| Cmax | 8.7 | µg/mL | [4] |
| AUC | 52.3 | µg·h/mL | [4] |
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound and the general workflow for its characterization are illustrated in the following diagrams.
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the characterization of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
PDE4B Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of PDE4B.
Materials:
-
Recombinant human PDE4B enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA)
-
cAMP (substrate)
-
[3H]-cAMP (radiolabeled tracer)
-
This compound (test compound)
-
Rolipram (reference compound)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and the reference compound in the assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant PDE4B enzyme, and assay buffer.
-
Initiate the reaction by adding a mixture of cAMP and [3H]-cAMP.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 0.2 M HCl).
-
Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LPS-Induced TNF-α Production in Mouse Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α release from stimulated mouse PBMCs.
Materials:
-
Freshly isolated mouse PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Mouse TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from mouse whole blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium. The final vehicle concentration should be kept constant across all wells (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the diluted this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control and determine the IC50 value.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice after oral administration.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound formulated for oral administration (e.g., in a solution or suspension)
-
Vehicle control
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 2 mg/kg) or vehicle to respective groups of mice.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using appropriate pharmacokinetic software.
Conclusion
This compound is a potent and selective inhibitor of PDE4B that has demonstrated promising anti-inflammatory effects in vitro. Its selectivity for PDE4B over PDE4D suggests the potential for an improved therapeutic window compared to non-selective PDE4 inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers interested in further exploring the therapeutic potential of this compound and other selective PDE4B inhibitors for the treatment of inflammatory diseases. Further in vivo efficacy and safety studies are warranted to fully elucidate its clinical utility.
References
- 1. Discovery of selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-((2-(5-Chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl)amino)phenyl)acetic acid | C19H18ClN3O2S | CID 15951010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Role of PDE4B in Neuroinflammatory Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying component of numerous debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key regulator of the inflammatory cascade within the central nervous system (CNS) is the enzyme phosphodiesterase 4B (PDE4B). As the primary enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) in immune cells of the brain, particularly microglia, PDE4B represents a pivotal therapeutic target.[1][2] By modulating PDE4B activity, it is possible to control the levels of intracellular cAMP, a crucial second messenger that governs the inflammatory response. This technical guide provides an in-depth exploration of the role of PDE4B in neuroinflammatory disorders, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to aid researchers and drug development professionals in this promising field.
Introduction: PDE4B and its Central Role in Neuroinflammation
The phosphodiesterase 4 (PDE4) family of enzymes specifically hydrolyzes cAMP, a ubiquitous second messenger that plays a critical role in mediating cellular responses to a variety of extracellular signals.[3] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), with PDE4B being highly expressed in immune cells, including microglia, the resident immune cells of the CNS.[2][4]
In the context of neuroinflammation, the activation of microglia is a hallmark event. Activated microglia can release a plethora of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which contribute to neuronal damage and disease progression.[5] The intracellular levels of cAMP are a critical determinant of microglial activation. High levels of cAMP are generally associated with an anti-inflammatory state, whereas low levels promote a pro-inflammatory phenotype.[6] PDE4B, by degrading cAMP, acts as a molecular brake on the anti-inflammatory signaling cascade, thereby promoting neuroinflammation.[2][6] Consequently, inhibition of PDE4B has emerged as a promising therapeutic strategy to elevate cAMP levels, suppress microglial activation, and mitigate the detrimental effects of neuroinflammation.[1][2]
Quantitative Data on PDE4B
Inhibitor Specificity and Potency
A variety of small molecule inhibitors targeting the PDE4 family have been developed. Their potency and selectivity for the PDE4B subtype are critical for therapeutic efficacy while minimizing off-target effects. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | PDE4B IC50 | PDE4A IC50 | PDE4D IC50 | Selectivity for PDE4B vs PDE4D | Reference(s) |
| A33 | 15 nM | - | >1500 nM | >100-fold | [7] |
| Rolipram (B1679513) | 130 nM | 3 nM | 240 nM | ~1.8-fold | [1][8][9] |
| Roflumilast | 0.2 - 0.7 nM (isoform dependent) | 0.7 - 0.9 nM (isoform dependent) | - | - | [2][10][11] |
| Piclamilast | 41 pM | - | 21 pM | ~0.5-fold | [12] |
| Gebr32a | - | - | Potent PDE4D inhibitor | - | [8] |
PDE4B Expression in Neuroinflammatory Conditions
Changes in the expression and activity of PDE4B have been observed in various neuroinflammatory disorders, highlighting its involvement in disease pathogenesis.
| Condition | Brain Region | Change in PDE4B Expression | Method | Reference(s) |
| Alzheimer's Disease (mouse model) | Hippocampus | Increased protein levels after Aβ1–42 infusion | Western Blot | [13] |
| Alzheimer's Disease (human) | Entorhinal Cortex | Increased mRNA levels | RT-PCR | [13] |
| Traumatic Brain Injury (rat model) | Pericontusional Cortex & Hippocampal CA3 | Upregulation of PDE4B2 isoform | Western Blot | |
| Multiple Sclerosis (mouse model) | Antigen-presenting cells | Correlated with disease severity | - | [14] |
Signaling Pathways Involving PDE4B
The central role of PDE4B in neuroinflammation is mediated through its regulation of the cAMP signaling pathway. Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory genes and downregulates pro-inflammatory pathways, such as the NF-κB pathway.[12][15]
Caption: PDE4B's role in modulating neuroinflammatory signaling pathways.
Experimental Protocols
PDE4B Enzyme Activity Assay (Fluorescence Polarization)
This protocol describes a method to measure the enzymatic activity of PDE4B and assess the potency of inhibitors using a fluorescence polarization (FP)-based assay.[16][17]
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP (fluorescein-labeled cAMP substrate)
-
PDE Assay Buffer
-
Binding Agent (phosphate-binding beads)
-
Test compounds (e.g., PDE4B inhibitors)
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound, positive control inhibitor (e.g., Rolipram), or DMSO (for no inhibitor and maximum activity controls) to the wells of the 384-well plate.
-
Add 10 µL of diluted PDE4B enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of assay buffer.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 12.5 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Add 10 µL of the Binding Agent to all wells.
-
Incubate for 30 minutes at room temperature.
-
Read the fluorescence polarization on a plate reader equipped for FP measurements.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Microglia Activation Assay (LPS Stimulation)
This protocol outlines a method to assess the effect of PDE4B inhibitors on lipopolysaccharide (LPS)-induced microglial activation by measuring cytokine production.[18][19]
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (PDE4B inhibitors)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well culture plates
Procedure:
-
Cell Culture: Plate microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce microglial activation. Include a control group without LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated vehicle control group to determine the inhibitory effect of the compounds.
Caption: Workflow for assessing PDE4B inhibitor effects on microglia activation.
In Vivo Neuroinflammation Model (Traumatic Brain Injury)
This protocol provides a general framework for a traumatic brain injury (TBI) model in mice to evaluate the in vivo efficacy of PDE4B inhibitors.[20][21]
Materials:
-
Adult male C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Controlled cortical impact (CCI) device
-
Test compound (PDE4B inhibitor) and vehicle
-
Brain harvesting and processing reagents
-
Immunohistochemistry reagents or ELISA kits for inflammatory markers
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy over the desired brain region (e.g., parietal cortex).
-
Induction of TBI: Use a CCI device to induce a controlled brain injury.
-
Compound Administration: Administer the PDE4B inhibitor or vehicle at predetermined time points post-injury (e.g., 30 minutes and 24 hours).
-
Behavioral Testing (Optional): Perform behavioral tests (e.g., Morris water maze, rotarod) at various time points to assess functional recovery.
-
Tissue Collection: At the desired endpoint (e.g., 3 days post-injury), euthanize the animals and perfuse with saline followed by paraformaldehyde. Harvest the brains.
-
Analysis of Neuroinflammation:
-
Immunohistochemistry: Process brain sections for immunostaining of microglial activation markers (e.g., Iba1) and inflammatory cytokines.
-
ELISA: Homogenize brain tissue and measure cytokine levels using ELISA.
-
-
Data Analysis: Compare the extent of neuroinflammation and functional outcomes between the inhibitor-treated and vehicle-treated groups.
Conclusion and Future Directions
The evidence strongly supports the critical role of PDE4B in orchestrating neuroinflammatory responses in the CNS. Its strategic position in the cAMP signaling pathway makes it an attractive target for therapeutic intervention in a wide range of neuroinflammatory disorders. The development of potent and selective PDE4B inhibitors offers a promising avenue for mitigating the destructive consequences of chronic inflammation in the brain.
Future research should focus on:
-
Developing more selective PDE4B inhibitors: Enhancing selectivity will be crucial to minimize off-target effects and improve the therapeutic window.
-
Investigating the role of specific PDE4B isoforms: The different isoforms of PDE4B may have distinct functions and localizations within the CNS.
-
Conducting further preclinical and clinical studies: Rigorous evaluation in relevant animal models and ultimately in human clinical trials is necessary to translate the promise of PDE4B inhibition into effective therapies for patients suffering from neuroinflammatory disorders.
This technical guide provides a solid foundation for researchers and drug developers to advance the understanding and therapeutic targeting of PDE4B in the context of neuroinflammation. The provided data, protocols, and pathway visualizations are intended to facilitate further research and accelerate the development of novel treatments for these devastating neurological conditions.
References
- 1. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA-mediated silencing of phosphodiesterase 4B expression affects the production of cytokines in endotoxin-stimulated primary cultured microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rolipram | Cell Signaling Technology [cellsignal.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding PDE4's function in Alzheimer's disease; a target for novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. PDE4B1 Assay Kit - BPS Bioscience [bioscience.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. criver.com [criver.com]
- 19. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Modified Mouse Model of Repetitive Mild Traumatic Brain Injury Incorporating Thinned-Skull Window and Fluid Percussion [jove.com]
- 21. Neuroinflammation in animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Selective PDE4B Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective inhibition of phosphodiesterase 4B (PDE4B) has emerged as a promising therapeutic strategy for a range of inflammatory and neurological disorders. By elevating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger, PDE4B inhibitors modulate downstream signaling pathways that govern inflammation and neuronal function. This targeted approach aims to provide the therapeutic benefits of broader PDE4 inhibition while mitigating the dose-limiting side effects, primarily emesis, associated with the inhibition of the PDE4D isoform. This technical guide provides an in-depth overview of the core mechanism of action, therapeutic rationale, quantitative data on selective inhibitors, detailed experimental protocols, and key signaling and experimental workflow visualizations to support ongoing research and drug development in this area.
Introduction: The Rationale for Targeting PDE4B
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cAMP.[1] The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[1] While pan-PDE4 inhibitors have demonstrated clinical efficacy in inflammatory diseases, their utility has been hampered by a narrow therapeutic window due to side effects like nausea and vomiting, which are primarily attributed to the inhibition of PDE4D.[2][3]
Gene knockout studies have been instrumental in elucidating the specific roles of each PDE4 subtype. These studies revealed that PDE4B is a key regulator of inflammation, with its inhibition leading to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] Conversely, PDE4D has been strongly linked to the emetic response.[2] This understanding has driven the development of inhibitors with high selectivity for PDE4B, aiming to maximize anti-inflammatory efficacy while minimizing adverse effects.[1][2] Selective PDE4B inhibition is being explored for a multitude of therapeutic areas, including chronic obstructive pulmonary disease (COPD), psoriasis, neuroinflammatory conditions, and psychiatric disorders.[1][4]
Mechanism of Action and Signaling Pathways
The fundamental mechanism of action of a selective PDE4B inhibitor is the competitive blockade of the enzyme's catalytic site, preventing the degradation of cAMP to adenosine 5'-monophosphate (AMP).[5] The resulting increase in intracellular cAMP levels activates two primary downstream effector proteins: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[6]
Activation of the PKA pathway leads to the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a transcription factor that modulates the expression of genes involved in inflammation.[6][7] This cascade ultimately suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhances the production of anti-inflammatory cytokines (e.g., IL-10).[7][8] The EPAC pathway also contributes to the anti-inflammatory effects by modulating the activity of other signaling molecules.[7]
Signaling Pathway Diagram
Caption: PDE4B signaling pathway and the mechanism of selective inhibition.
Quantitative Data on Selective PDE4B Inhibitors
The potency and selectivity of PDE4B inhibitors are critical parameters in their development. The following tables summarize publicly available in vitro data for several representative compounds. IC50 values, the concentration of an inhibitor required to reduce enzyme activity by 50%, are presented for each of the four PDE4 subtypes to illustrate selectivity profiles.
Table 1: In Vitro PDE4 Enzyme Inhibition (IC50 in nM)
| Compound | PDE4A | PDE4B | PDE4C | PDE4D | Reference(s) |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [9][10] |
| A-33 | - | 15-27 | - | 1569-1700 | [2][11] |
| Compound 21 | - | 5.5 | - | 440 | [12] |
| Compound 22 | - | 13 | - | >5629 | [12] |
| Compound 23 | - | 7.3 | - | - | [12] |
| Compound 47 | - | 3.0 | - | 1300 | [1] |
| LASSBio-448 | 700 | 1400 | 1100 | 4700 | [9] |
| PT-3902 | - | 27 | - | >5400 | [13] |
| NVP | 3300 | 650 | 5700 | 570 | [14] |
Note: "-" indicates data not available in the cited sources. Data are compiled from multiple sources and experimental conditions may vary.
Table 2: Cellular Activity of Selective PDE4B Inhibitors
| Compound | Assay | Cell Type | IC50 (nM) | Reference(s) |
| Compound 23 | LPS-induced TNF-α release | - | 0.21 | [12] |
| A-33 | Reduction of alcohol intake (in vivo) | Mouse | 0.03-1.0 mg/kg | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel selective PDE4B inhibitors. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzymes. It is based on the principle of fluorescence polarization (FP), where a fluorescently labeled cAMP substrate (FAM-cAMP) is used.[5]
Materials:
-
Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
FAM-cAMP substrate
-
PDE Assay Buffer (e.g., Tris-HCl, MgCl2)
-
Binding Agent (specific for 5'-AMP)
-
Test compound and reference inhibitor (e.g., Rolipram)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound, reference inhibitor, or DMSO (for controls) to the wells of a 384-well plate.
-
Add 10 µL of diluted PDE4 enzyme to each well, except for the "no enzyme" control wells.
-
Add 10 µL of PDE Assay Buffer to the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 12.5 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction by adding 25 µL of the Binding Agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay: LPS-Induced TNF-α Release in Human PBMCs
This assay assesses the anti-inflammatory activity of a test compound in a cellular context by measuring the inhibition of TNF-α production from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[15][16][17]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque for PBMC isolation
-
RPMI 1640 culture medium with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
TNF-α Quantification: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release and determine the IC50 value.
In Vivo Model: LPS-Induced Pulmonary Inflammation in Mice
This in vivo model evaluates the efficacy of a PDE4B inhibitor in a model of acute lung inflammation.[15]
Materials:
-
Mice (e.g., C57BL/6)
-
Test compound formulated for the desired route of administration (e.g., oral gavage)
-
Lipopolysaccharide (LPS)
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Compound Administration: Administer the test compound or vehicle to mice at various doses.
-
LPS Challenge: After a predetermined pretreatment time (e.g., 1 hour), induce lung inflammation by intranasal or intratracheal administration of LPS.
-
Bronchoalveolar Lavage: At a specified time point after LPS challenge (e.g., 24 hours), euthanize the mice and perform a bronchoalveolar lavage to collect BAL fluid.
-
Cell Analysis: Perform total and differential cell counts on the BAL fluid to quantify inflammatory cells, particularly neutrophils.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.
-
Data Analysis: Compare the inflammatory cell counts and cytokine levels in the compound-treated groups to the vehicle-treated group to assess in vivo efficacy.
Mandatory Visualizations
Experimental Workflow: Screening for Selective PDE4B Inhibitors
Caption: A typical workflow for the discovery and preclinical evaluation of selective PDE4B inhibitors.
Conclusion
The selective inhibition of PDE4B represents a highly promising therapeutic avenue for a variety of inflammatory and neurological diseases. By specifically targeting the isoform responsible for mediating anti-inflammatory effects while avoiding the isoform associated with emesis, it is possible to develop safer and more effective treatments. This technical guide provides a foundational resource for researchers and drug developers in this field, offering a comprehensive overview of the mechanism of action, key quantitative data, detailed experimental protocols, and visual aids to facilitate further research and development of novel selective PDE4B inhibitors. Continued investigation into the nuanced roles of PDE4B in various disease states will undoubtedly unlock new therapeutic opportunities.
References
- 1. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the inhibitory activity of selective PDE4 inhibitors on eosinophil recruitment in guinea pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. selective allosteric inhibition of phosphodiesterase 4b pde4b as a potential anti-seizure treatment for dravet syndrome [aesnet.org]
- 14. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. resources.revvity.com [resources.revvity.com]
The Selective PDE4B Inhibitor, PDE4B-IN-2: A Technical Guide for Studies on COPD Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. The underlying pathology is driven by a chronic inflammatory response to inhaled noxious particles or gases, primarily cigarette smoke. Key inflammatory cells, including macrophages, neutrophils, and T lymphocytes, are recruited to the lungs, releasing a cascade of pro-inflammatory mediators. Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), is highly expressed in these inflammatory cells. Elevated PDE4 activity in COPD patients contributes to the sustained inflammatory state.
The PDE4 family has four subtypes (A, B, C, and D). Notably, the PDE4B subtype is considered to be predominantly responsible for the anti-inflammatory effects of PDE4 inhibitors. Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and reduces the influx of inflammatory cells into the lungs. However, non-selective PDE4 inhibitors are often associated with dose-limiting side effects such as nausea and emesis, which are primarily linked to the inhibition of the PDE4D subtype. Therefore, the development of selective PDE4B inhibitors presents a promising therapeutic strategy for COPD, aiming to maximize anti-inflammatory efficacy while minimizing adverse effects.
This technical guide focuses on PDE4B-IN-2 , a potent and selective inhibitor of PDE4B, as a research tool for investigating COPD pathogenesis. This document provides a comprehensive overview of its biochemical and pharmacological properties, detailed experimental protocols for its use in relevant preclinical models, and visualizations of its mechanism of action and experimental workflows.
Core Compound Data: this compound
This compound, also known as A-33 or compound 33 in its discovery literature, is a potent, selective, and orally active 2-arylpyrimidine derivative.[1][2] Its selectivity for PDE4B over PDE4D makes it a valuable tool for dissecting the specific role of PDE4B in inflammatory processes relevant to COPD.
Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[4-[[2-(5-Chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidin-4-yl]amino]phenyl]acetic acid | [2] |
| CAS Number | 915082-52-9 | |
| Molecular Formula | C19H18ClN3O2S | |
| Molecular Weight | 387.88 g/mol |
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Selectivity (PDE4D/PDE4B) | Reference |
| PDE4B | Enzyme Inhibition | 15 nM | >113-fold | [1] |
| PDE4D | Enzyme Inhibition | 1.7 µM | - | [1] |
| TNF-α Production | LPS-stimulated mouse PBMCs | 0.5 µM | - |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Dose (Oral) | Value | Reference |
| Cmax | 2 mg/kg | 8.7 µg/mL | |
| AUC | 2 mg/kg | 52.3 µg·h/mL |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the PDE4B enzyme within inflammatory cells. This action prevents the degradation of cAMP, leading to its accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream pro-inflammatory signaling pathways, such as NF-κB. This cascade of events ultimately leads to a reduction in the transcription and release of key pro-inflammatory cytokines, including TNF-α, IL-6, and various chemokines, which are pivotal in the pathogenesis of COPD.
Caption: Mechanism of action of this compound in an inflammatory cell.
Experimental Protocols
This section provides detailed protocols for evaluating the anti-inflammatory and potential therapeutic effects of this compound. Protocol 1 is based on the original study describing this compound, while Protocols 2 and 3 are representative methods for studying COPD pathogenesis in mice, for which this compound would be a suitable investigational compound.
Protocol 1: In Vivo LPS-Induced Pulmonary Inflammation Model in Mice
This protocol is adapted from the methods used in the initial characterization of this compound to assess its anti-inflammatory effects in vivo.[1]
Objective: To evaluate the efficacy of this compound in reducing lipopolysaccharide (LPS)-induced neutrophilia and TNF-α production in the lungs of mice.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Lipopolysaccharide (LPS) from E. coli (serotype 055:B5)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS), sterile and cold
-
Bronchoalveolar lavage (BAL) equipment (tracheal cannula, syringe)
-
Centrifuge, hemocytometer, cytospin
-
Staining reagents (e.g., Diff-Quik)
-
Mouse TNF-α ELISA kit
Procedure:
-
Compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.3, 1, 3 mg/kg).
-
Administer this compound or vehicle orally (p.o.) to mice in a volume of 10 mL/kg.
-
-
LPS Challenge:
-
One hour after compound administration, anesthetize the mice.
-
Administer LPS (e.g., 10 µg in 50 µL of sterile PBS) via intranasal or intratracheal instillation.
-
-
Bronchoalveolar Lavage (BAL):
-
Four to six hours after the LPS challenge, euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Perform BAL by instilling and withdrawing 0.5 mL of cold sterile PBS three times (for a total recovered volume of ~1.2-1.4 mL).
-
-
Cell Analysis:
-
Centrifuge the BAL fluid (e.g., at 500 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count (neutrophils, macrophages, lymphocytes).
-
-
TNF-α Measurement:
-
Use the supernatant from the centrifuged BAL fluid.
-
Measure the concentration of TNF-α using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the total number of neutrophils in the BAL fluid for each animal.
-
Determine the concentration of TNF-α in the BAL fluid.
-
Compare the results from the this compound-treated groups to the vehicle-treated, LPS-challenged group. Calculate the percentage of inhibition.
Protocol 2: Representative Elastase-Induced Emphysema Model in Mice
This is a representative protocol to induce emphysema, a key feature of COPD, and to evaluate the potential of a test compound like this compound to mitigate its development.
Objective: To assess the ability of this compound to prevent or reduce the development of elastase-induced airspace enlargement and lung inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Porcine pancreatic elastase (PPE)
-
This compound and vehicle
-
Anesthetic
-
Surgical equipment for intratracheal instillation
-
Lung function measurement equipment (e.g., flexiVent)
-
Tissue fixation reagents (e.g., 4% paraformaldehyde)
-
Histology equipment for sectioning and H&E staining
-
Image analysis software
Procedure:
-
Treatment Groups:
-
Group 1: Saline control + Vehicle
-
Group 2: Elastase + Vehicle
-
Group 3: Elastase + this compound (at various doses)
-
-
Compound Administration:
-
Begin daily oral administration of this compound or vehicle a day before elastase instillation and continue for the duration of the study (e.g., 21 days).
-
-
Elastase Instillation (Day 0):
-
Anesthetize the mice.
-
Surgically expose the trachea and instill a single dose of PPE (e.g., 0.2-0.4 IU in 50 µL of sterile saline) via intratracheal injection. Administer saline to the control group.
-
-
Endpoint Analysis (e.g., Day 21):
-
Lung Function: Measure lung mechanics (e.g., compliance, elastance) in anesthetized mice.
-
BAL Fluid Analysis: Collect BAL fluid to analyze inflammatory cell influx as described in Protocol 1.
-
Histology:
-
Perfuse the lungs with PBS and then fix by intratracheal instillation of 4% paraformaldehyde at a constant pressure (e.g., 25 cmH2O).
-
Excise the lungs, embed in paraffin, and cut sections.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Perform morphometric analysis by measuring the mean linear intercept (Lm) to quantify airspace enlargement.
-
-
Data Analysis:
-
Compare lung function parameters, inflammatory cell counts in BAL fluid, and mean linear intercept values between the treatment groups.
Protocol 3: Representative Cigarette Smoke-Induced Lung Inflammation Model
This protocol simulates the primary cause of human COPD and is used to evaluate the anti-inflammatory effects of compounds like this compound in a chronic exposure model.
Objective: To determine if chronic treatment with this compound can reduce cigarette smoke (CS)-induced pulmonary inflammation and emphysema.
Materials:
-
Male C57BL/6 mice
-
Whole-body smoke exposure system
-
Standard research cigarettes (e.g., 3R4F)
-
This compound and vehicle
-
Equipment for BAL, lung function, and histology as described above.
Procedure:
-
Cigarette Smoke Exposure:
-
Expose mice to whole-body cigarette smoke (e.g., from 6 cigarettes, 1 hour/day, 5 days/week) for a period of 3 to 6 months. Control mice are exposed to filtered air.
-
-
Compound Administration:
-
Administer this compound or vehicle orally on a daily basis, starting from the beginning of the smoke exposure period. The compound is typically given 1 hour before each smoke exposure session.
-
-
Endpoint Analysis (at 3 or 6 months):
-
24 hours after the final smoke exposure, perform endpoint analyses.
-
Assess lung function, inflammatory cell infiltration in BAL fluid, and lung morphometry (mean linear intercept) as described in Protocol 2.
-
Additionally, lung tissue homogenates can be prepared to measure levels of various cytokines (e.g., TNF-α, IL-6, KC/CXCL1) and matrix metalloproteinases (e.g., MMP-9, MMP-12).
-
Data Analysis:
-
Compare all measured parameters between air-exposed controls, smoke-exposed vehicle-treated mice, and smoke-exposed this compound-treated mice.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective PDE4B inhibitor like this compound for its potential in treating COPD.
Caption: A preclinical workflow for evaluating this compound in COPD models.
Conclusion
This compound is a potent and highly selective PDE4B inhibitor that serves as an invaluable research tool for investigating the role of the PDE4B isozyme in the pathogenesis of COPD. Its favorable pharmacokinetic profile and demonstrated anti-inflammatory activity in preclinical models make it a strong candidate for studies aiming to validate PDE4B as a therapeutic target. The experimental protocols provided in this guide offer a robust framework for researchers to explore the efficacy of this compound in mitigating the key features of COPD, including pulmonary inflammation and emphysema. Further studies utilizing this compound in established COPD models are warranted to fully elucidate the therapeutic potential of selective PDE4B inhibition.
References
Investigating PDE4B-IN-2 in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting PDE4B in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-β (Aβ) plaques and sustained neuroinflammation.[1] Emerging research has identified cyclic adenosine (B11128) monophosphate (cAMP) signaling as a critical pathway dysregulated in AD.[2] The cAMP/PKA/CREB signaling cascade is essential for memory consolidation and synaptic plasticity, processes that are impaired in the disease.[2][3]
Phosphodiesterases (PDEs) are enzymes that regulate cAMP levels by catalyzing their hydrolysis.[1] The PDE4 family, and specifically the PDE4B subtype, has emerged as a compelling therapeutic target. PDE4B is the most prevalent PDE4 subtype in microglia, the primary immune cells of the brain.[1] In the prodromal phase of AD, microglia activity, which is associated with lowered cAMP levels due to PDE4B, can contribute to excessive synaptic loss.[1] Therefore, inhibiting PDE4B offers a targeted approach to boost cAMP levels, thereby reducing neuroinflammation, counteracting microglia-driven synapse loss, and potentially improving cognitive function.[1][3] Preclinical studies using various PDE4 inhibitors have shown promise in alleviating memory deficits, reducing Aβ burden, and mitigating neuroinflammation in AD models.[3][4]
This guide focuses on PDE4B-IN-2 , a selective inhibitor of phosphodiesterase 4B, and provides a technical overview of its mechanism, preclinical data, and the experimental protocols necessary for its investigation in Alzheimer's disease models.
Profile of this compound: A Selective Inhibitor
This compound is a potent and selective inhibitor of the PDE4B enzyme. Its selectivity for PDE4B over other isoforms, particularly PDE4D which is associated with emetic side effects, makes it a promising candidate for therapeutic development.[5][6] The key biochemical and pharmacokinetic properties of this compound are summarized below.
Data Presentation
| Parameter | Value | Reference |
| Target | Phosphodiesterase 4B (PDE4B) | [7] |
| IC₅₀ (PDE4B) | 15 nM | [7] |
| IC₅₀ (PDE4D) | 1.7 µM | [7] |
| Selectivity | >100-fold for PDE4B over PDE4D | [7] |
| In Vitro Activity | Inhibits LPS-induced TNF-α production (mouse PBMC) with IC₅₀ = 0.5 µM | [7] |
| Properties | Orally active | [7] |
| Pharmacokinetics (Mouse) | Cₘₐₓ: 8.7 µg/mL; AUC: 52.3 µg·h/mL (at 2 mg/kg, p.o.) | [7] |
Table 1: Biochemical and Pharmacokinetic Profile of this compound.
Core Mechanism of Action: The cAMP Signaling Pathway
The primary mechanism of action for this compound is the inhibition of cAMP degradation within key central nervous system cells, including neurons and microglia.[8] This action initiates a cascade of downstream signaling events crucial for neuroprotection and cognitive enhancement.
-
Inhibition of PDE4B : this compound selectively binds to and inhibits the catalytic site of the PDE4B enzyme.[8]
-
Elevation of cAMP : This inhibition prevents the hydrolysis of cAMP to its inactive form, AMP, leading to an accumulation of intracellular cAMP.[3][9]
-
Activation of PKA : Elevated cAMP levels activate Protein Kinase A (PKA).[3][4]
-
Phosphorylation of CREB : Activated PKA phosphorylates the cAMP Response Element-Binding protein (CREB).[2][3]
-
Gene Transcription : Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity, neuronal survival, and memory, such as Brain-Derived Neurotrophic Factor (BDNF).[4][5]
-
Anti-inflammatory Effects : In microglia, increased cAMP levels suppress the activation of pro-inflammatory pathways, reducing the production of cytokines like TNF-α.[1][6][7]
Mandatory Visualization
Caption: PDE4B inhibition by this compound elevates cAMP, activating the PKA/CREB pathway.
Preclinical Evidence in Alzheimer's Disease Models
While specific in-vivo AD studies for this compound are not yet published, a strong body of evidence from studies on other selective PDE4B inhibitors and pan-PDE4 inhibitors validates the therapeutic strategy. These studies demonstrate consistent improvements in cognitive function and reductions in AD-related pathology.
| Compound (Class) | Animal Model | Dose / Regimen | Key Quantitative & Qualitative Outcomes | Reference(s) |
| A33 (Selective PDE4B Inhibitor) | APPswe/PS1dE9 Mice | 3 mg/kg/day (long-term) | Significantly improved working and spatial memory; counteracted microglia activation. | [1] |
| A33 (Selective PDE4B Inhibitor) | 3xTg-AD Mice (Alcoholic Dementia Model) | Not Specified | Prevented cognitive impairment and Aβ deposition; reduced neuroinflammatory reactions and microglia activation; increased cAMP levels. | [5][10] |
| Roflumilast (PDE4 Inhibitor) | APP/PS1 Mice | 5 & 10 mg/kg/day (oral) | Reversed cognitive declines in novel object recognition and Morris water maze tests; attenuated depression-like behavior; reversed decreased levels of cAMP, pCREB, and BDNF. | [11] |
| Rolipram (Pan-PDE4 Inhibitor) | Aβ₁₋₄₂ Injection Model | 0.1, 0.5, 1.0 mg/kg/day (i.p.) | Dose-dependently improved memory performance; reversed Aβ-induced increases in corticosterone (B1669441) and decreases in BDNF and pCREB/CREB ratio. | [4] |
| Genetic Inhibition of PDE4B | PDE4B Y358C Mutant Mice | N/A | Enhanced cognitive abilities; quicker learning in Morris water maze; facilitated phosphorylation of CREB. | [12] |
Table 2: Summary of Preclinical Studies of PDE4B Inhibitors in AD Models.
Experimental Protocols
The following sections detail standardized protocols for evaluating this compound in cellular and animal models of Alzheimer's disease.
In Vitro Protocol: Microglial Anti-inflammatory Activity
This protocol assesses the ability of this compound to suppress inflammatory responses in microglia, a key aspect of its mechanism.
-
Cell Culture : Culture BV-2 microglial cells or primary microglia isolated from neonatal mouse pups in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Serially dilute in culture media to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment : Seed cells in a 96-well plate. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Inflammatory Challenge : Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response.
-
Cytokine Quantification : Collect the cell supernatant. Measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis : Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Protocol: Efficacy in an AD Transgenic Mouse Model
This protocol outlines a typical study to evaluate the therapeutic efficacy of this compound on cognitive deficits and pathology in the APPswe/PS1dE9 mouse model.
Mandatory Visualization
Caption: A typical experimental workflow for evaluating this compound in an AD mouse model.
Methodology Details:
-
Animal Model : Use male APPswe/PS1dE9 transgenic mice and wild-type littermates, aged 6-8 months, when Aβ pathology and cognitive deficits are established.[1]
-
Drug Formulation and Administration :
-
Behavioral Testing (Morris Water Maze) :
-
Acquisition Phase : For 5 consecutive days, train mice to find a hidden platform in a circular pool of opaque water. Record escape latency and path length.
-
Probe Trial : On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings to assess spatial memory.
-
-
Tissue Collection and Processing :
-
Following the final behavioral test, euthanize the mice.
-
Perfuse with saline, and harvest the brains. Dissect one hemisphere for biochemical analysis (snap-freeze hippocampus and cortex) and fix the other hemisphere in 4% paraformaldehyde for immunohistochemistry.
-
-
Biochemical Analysis :
-
ELISA : Homogenize cortical tissue to measure levels of soluble and insoluble Aβ₄₀ and Aβ₄₂, as well as inflammatory cytokines like TNF-α.
-
Western Blot : Use hippocampal lysates to determine the ratio of phosphorylated CREB to total CREB (pCREB/CREB) and the expression levels of BDNF.
-
-
Immunohistochemistry :
-
Section the fixed hemisphere and perform staining to visualize Aβ plaque burden (e.g., using 4G8 antibody) and microglial morphology/activation (e.g., using Iba1 antibody).
-
Conclusion and Future Directions
This compound represents a highly promising, selective therapeutic agent for Alzheimer's disease. Its mechanism of action directly targets the dysregulated cAMP signaling and neuroinflammatory processes central to AD pathology. The robust preclinical data from other PDE4B inhibitors strongly supports its investigation.
Future studies should focus on long-term efficacy and safety profiling of this compound in various AD models, including those with tau pathology. Investigating its effects on synaptic density and microglial phenotype shifts will further elucidate its neuroprotective benefits. Successful outcomes from these comprehensive preclinical evaluations will be critical for advancing this compound towards clinical trials for the treatment of Alzheimer's disease.[14]
References
- 1. Early Inhibition of Phosphodiesterase 4B (PDE4B) Instills Cognitive Resilience in APPswe/PS1dE9 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding PDE4's function in Alzheimer's disease; a target for novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Inhibition of Phosphodiesterase-4 Reverses Aβ-Induced Memory Impairment by Regulation of HPA Axis Related cAMP Signaling [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of PDE4B ameliorates cognitive defects in the model of alcoholic dementia in 3xTg-AD mice via PDE4B/cAMP/PKA signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Phosphodiesterase-4 Inhibitor Roflumilast, a Potential Treatment for the Comorbidity of Memory Loss and Depression in Alzheimer’s Disease: A Preclinical Study in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurosciencenews.com [neurosciencenews.com]
- 13. benchchem.com [benchchem.com]
- 14. alzheimersnewstoday.com [alzheimersnewstoday.com]
PDE4B-IN-2: A Technical Guide for its Application as a Selective Tool Compound in Phosphodiesterase 4 Isoform Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) enzymes are a family of intracellular enzymes critical to the regulation of inflammatory and immune responses. They specifically hydrolyze the second messenger cyclic adenosine (B11128) monophosphate (cAMP), thereby attenuating its signaling. The PDE4 family is comprised of four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), each with distinct tissue distribution and physiological roles. Notably, the PDE4B isoform is predominantly expressed in inflammatory and immune cells, making it a key therapeutic target for a variety of inflammatory diseases. The development of isoform-selective inhibitors is crucial to mitigate the side effects associated with non-selective PDE4 inhibition, such as emesis, which is primarily linked to PDE4D inhibition.
PDE4B-IN-2 is a potent and selective inhibitor of the PDE4B isoform. Its utility as a tool compound allows for the specific investigation of PDE4B's role in various cellular and in vivo models of inflammation. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, relevant experimental protocols, and the signaling pathways it modulates.
Data Presentation
Biochemical and Cellular Activity of this compound
The following table summarizes the key quantitative data for this compound, facilitating a clear comparison of its potency and selectivity.
| Parameter | Value | Species | Assay System | Reference |
| PDE4B IC₅₀ | 15 nM | Not specified | Biochemical Assay | [1][2] |
| PDE4D IC₅₀ | 1.7 µM | Not specified | Biochemical Assay | [1][2] |
| Selectivity (PDE4D/PDE4B) | ~113-fold | Not specified | - | [1][2] |
| LPS-induced TNF-α Inhibition IC₅₀ | 0.5 µM | Mouse | Peripheral Blood Mononuclear Cells (PBMCs) | [1][2] |
In Vivo Pharmacokinetics of this compound in Mice
This table outlines the pharmacokinetic profile of this compound following oral administration in mice, providing essential information for in vivo study design.
| Parameter | Value | Dose | Route | Species | Reference |
| Cₘₐₓ | 8.7 µg/mL | 2 mg/kg | Oral (p.o.) | Mouse | [2] |
| AUC | 52.3 µg·h/mL | 2 mg/kg | Oral (p.o.) | Mouse | [2] |
Signaling Pathways
The Role of PDE4B in Inflammatory Signaling
PDE4B plays a crucial role in modulating the inflammatory response within immune cells. The following diagram illustrates the canonical cAMP signaling pathway and the mechanism of action for this compound.
Experimental Protocols
PDE4B Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the PDE4B enzyme.
Principle: This assay measures the enzymatic conversion of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to AMP. The binding of a specific antibody to the fluorescent AMP results in a high fluorescence polarization (FP) signal. Inhibition of PDE4B leads to less AMP formation and thus a lower FP signal.
Materials:
-
Recombinant human PDE4B enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Binding agent (e.g., anti-AMP antibody)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the diluted recombinant PDE4B enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding the binding agent.
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
LPS-Induced TNF-α Release Assay in Mouse PBMCs
This protocol describes a cellular assay to evaluate the anti-inflammatory activity of this compound.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates immune cells like peripheral blood mononuclear cells (PBMCs) to produce pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). PDE4 inhibitors suppress this response by increasing intracellular cAMP levels.
Materials:
-
Mouse Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Mouse TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from mouse whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Plate the PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release and determine the IC₅₀ value.
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in mice.
Principle: This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after administration to mice. Plasma concentrations of the compound are measured over time to calculate key pharmacokinetic parameters.
Materials:
-
Male C57BL/6 mice
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight prior to dosing.
-
Administer a single oral dose of this compound (e.g., 2 mg/kg) or vehicle to respective groups of mice.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life (t₁/₂) using appropriate software.
Conclusion
This compound serves as a valuable and selective tool compound for the elucidation of the specific roles of the PDE4B isoform in health and disease. Its high potency for PDE4B and significant selectivity over PDE4D make it a superior choice for in vitro and in vivo studies aimed at understanding the anti-inflammatory effects of PDE4B inhibition without the confounding off-target effects associated with less selective inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations into the complex biology of the PDE4 family and its potential as a therapeutic target.
References
The Role of PDE4B-IN-2 in Modulating Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanisms by which Phosphodiesterase 4B (PDE4B) inhibitors, exemplified by the conceptual compound PDE4B-IN-2, modulate the production of cytokines. This document details the underlying signaling pathways, presents quantitative data from representative studies, and offers comprehensive experimental protocols for the evaluation of selective PDE4B inhibitors.
Core Mechanism of Action: PDE4B Inhibition and Cytokine Regulation
Phosphodiesterase 4B (PDE4B) is a key enzyme within inflammatory cells responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in intracellular signaling.[1][2][3] By catabolizing cAMP to AMP, PDE4B terminates its signaling cascade. The inhibition of PDE4B, therefore, leads to an accumulation of intracellular cAMP.[3][4]
This elevation in cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[4] The activation of these pathways culminates in a broad spectrum of anti-inflammatory responses, most notably the modulation of cytokine synthesis.[4][5]
The general mechanism involves the PKA-mediated phosphorylation of the cAMP Response Element-Binding Protein (CREB), which in turn can suppress the activity of pro-inflammatory transcription factors like NF-κB and promote the transcription of anti-inflammatory cytokines.[4] This dual effect—suppressing pro-inflammatory mediators and enhancing anti-inflammatory ones—positions PDE4B as a critical therapeutic target for a host of inflammatory diseases.[1][6]
Quantitative Data on Cytokine Modulation by Selective PDE4B Inhibitors
While specific data for a compound designated "this compound" is not available in the public domain, the following tables summarize quantitative data for representative and well-characterized selective PDE4B inhibitors. This data illustrates the typical potency and efficacy expected from such a compound.
Table 1: In Vitro Inhibitory Activity of Representative PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Cell Type/Assay Condition | Reference |
| Roflumilast | PDE4B, PDE4D | 0.8 | Recombinant human PDE4B | [4][7] |
| "Compound 2" (Catecholopyrimidine-based) | PDE4B | 15 ± 0.4 | PDE inhibitor assay | [2][8] |
| Analogue 22 (Pyrimidine-based) | PDE4B2 | 13 | Recombinant PDE4B2 | [7][9] |
| Analogue 23 (Pyrimidine-based) | PDE4B | 7.3 | Recombinant PDE4B | [7][9] |
Lower IC50 values indicate greater potency.
Table 2: Effects of PDE4B Inhibition on Cytokine Production
| Inhibitor | Cell Type / Model | Stimulus | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |
| Roflumilast | Human Peripheral Blood Mononuclear Cells (PBMCs) | anti-CD3/CD28 | ↓ TNF-α, IL-17A, IL-22 | ↑ IL-10 | [4] |
| "Compound 2" (Catecholopyrimidine-based) | DNCB-induced NC/Nga mice (in vivo) | DNCB | ↓ TNF-α, IL-4, IL-5, IL-17 | Not Reported | [5][8] |
| Rolipram | Rat model of intestinal ischemia/reperfusion | Ischemia/Reperfusion | ↓ TNF-α, IL-1β, IL-6 | ↑ IL-10 (transiently) | [10] |
| PDE4B knockout mice | Mouse peripheral leukocytes | Lipopolysaccharide (LPS) | ~90% decrease in TNF-α | Not Reported | |
| Apremilast | Human PBMCs | anti-CD3/CD28 | ↓ TNF-α, IFN-γ, IL-2, IL-1β, IL-6 | ↑ IL-10 | [11] |
↓ indicates a decrease in production, while ↑ indicates an increase.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the key signaling pathways and a typical experimental workflow for assessing the efficacy of a PDE4B inhibitor like this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the role of a PDE4B inhibitor in modulating cytokine production.
In Vitro Cytokine Release Assay using Human PBMCs
Objective: To assess the anti-inflammatory effect of this compound by measuring its impact on cytokine production from stimulated human peripheral blood mononuclear cells (PBMCs).[4]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Human TNF-α and IL-10 ELISA kits
-
96-well cell culture plates
-
Centrifuge
Procedure:
-
Cell Isolation and Seeding:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.[3]
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of this compound in the culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control group with DMSO at the same final concentration.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.[3]
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS.
-
Add LPS to each well to a final concentration of 100 ng/mL to stimulate cytokine production.
-
Include an unstimulated control group where only culture medium is added.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Supernatant Collection and Cytokine Measurement:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α and IL-10 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Analyze the change in IL-10 concentration relative to the controls.
-
Intracellular cAMP Measurement Assay
Objective: To confirm the mechanism of action of this compound by measuring its effect on intracellular cAMP levels in an appropriate cell line.
Materials:
-
A suitable cell line with endogenous PDE4B expression (e.g., human monocytic cell line U937)
-
Cell culture medium
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
96-well cell culture plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Wash the cells once with serum-free medium and then add the diluted inhibitor.
-
Incubate for 30-60 minutes at 37°C.[3]
-
-
Adenylyl Cyclase Stimulation:
-
Add forskolin to the wells to stimulate cAMP production (a typical final concentration is 1-10 µM, which should be optimized for the specific cell line).
-
Incubate for 15-30 minutes at 37°C.[3]
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol provided with the cAMP assay kit.
-
Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the inhibitor concentration to observe the dose-dependent effect of this compound.
-
Conclusion
Inhibitors of PDE4B, such as the conceptual this compound, represent a promising therapeutic strategy for a wide range of inflammatory disorders. Their mechanism of action, centered on the elevation of intracellular cAMP, leads to a significant and favorable modulation of cytokine production, characterized by the suppression of key pro-inflammatory mediators and the potential enhancement of anti-inflammatory cytokines. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of novel PDE4B inhibitors, enabling researchers and drug developers to advance new therapies for inflammatory diseases.
References
- 1. Phosphodiesterase 4B negatively regulates endotoxin-activated interleukin-1 receptor antagonist responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Catecholopyrimidine Based Small Molecule PDE4B Inhibitor Suppresses Inflammatory Cytokines in Atopic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Catecholopyrimidine Based Small Molecule PDE4B Inhibitor Suppresses Inflammatory Cytokines in Atopic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Catecholopyrimidine Based Small Molecule PDE4B Inhibitor Suppresses Inflammatory Cytokines in Atopic Mice [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Effects of inhibition of PDE4 and TNF-α on local and remote injuries following ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PDE4B-IN-2 in an In Vitro TNF-alpha Release Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vitro efficacy of PDE4B-IN-2, a selective inhibitor of phosphodiesterase 4B (PDE4B), in modulating the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated immune cells.
Introduction
Phosphodiesterase 4B (PDE4B) is a key enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated PDE4B activity leads to the overproduction of pro-inflammatory cytokines, including TNF-α.[1] Inhibition of PDE4B increases intracellular cAMP levels, which in turn downregulates the inflammatory response.[1][2] This mechanism makes PDE4B a promising therapeutic target for a variety of inflammatory diseases.[1] this compound is a potent and selective inhibitor of PDE4B, and this protocol details a robust in vitro assay to quantify its effect on TNF-α release.
Principle of the Assay
This assay utilizes primary human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, characterized by the release of TNF-α.[3][4] The inhibitory effect of this compound on TNF-α production is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
Table 1: In Vitro Potency of Representative PDE4 Inhibitors
| Compound | Assay Type | Cell Type/Enzyme Source | Endpoint | Potency (IC50) | Reference |
| Rolipram | TNF-α Release | LPS-stimulated Human Whole Blood | TNF-α Inhibition | ~30 nM | [4] |
| Apremilast | PDE4 Enzyme Activity | Recombinant Human | Enzyme Inhibition | 74 nM | [4] |
| GSK256066 | PDE4B Enzyme Activity | Recombinant Human | Enzyme Inhibition | 3.2 pM | [4] |
| Crisaborole | PDE4 Enzyme Activity | - | Enzyme Inhibition | 490 nM | [4] |
Table 2: Recommended Concentration Range for this compound
| Parameter | Value |
| Starting Concentration Range | 1 nM - 10 µM |
| Vehicle Control | DMSO (final concentration ≤ 0.1%) |
Signaling Pathway
The following diagram illustrates the signaling pathway involved in PDE4B-mediated regulation of TNF-α production.
Caption: PDE4B signaling pathway in inflammation.
Experimental Protocols
Protocol 1: Determination of IC50 for TNF-α Release in Lipopolysaccharide (LPS)-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a common in vitro assay to evaluate the potency of a PDE4 inhibitor in a physiologically relevant cell type.[4]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque density gradient medium
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration using a hemocytometer or automated cell counter.
-
Adjust the cell density to 2 x 10^6 cells/mL.[4]
-
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.[4]
-
-
LPS Stimulation:
-
Prepare a 2X working solution of LPS (e.g., 20 ng/mL) in complete RPMI-1640 medium. The optimal LPS concentration should be determined empirically, but a final concentration of 1-100 ng/mL is common.[5][6]
-
Add 100 µL of the 2X LPS solution to each well (final concentration of 10 ng/mL), except for the unstimulated control wells.
-
Add 100 µL of medium to the unstimulated wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until analysis.
-
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the experimental workflow for the TNF-α release assay.
Caption: Experimental workflow for the TNF-α release assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assay Guide for Evaluating the Efficacy of PDE4B-IN-2
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular signaling pathways, primarily through the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Inhibition of PDE4B has emerged as a promising therapeutic strategy for a variety of inflammatory and neurological disorders.[3][4] PDE4B-IN-2 is a potent and selective inhibitor of the PDE4B enzyme, with a reported IC50 of 15 nM for PDE4B and approximately 113-fold selectivity over PDE4D (IC50 = 1.7 µM). This high selectivity for PDE4B is anticipated to translate into a favorable therapeutic window, minimizing the side effects associated with non-selective PDE4 inhibitors.[5]
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the catalytic activity of the PDE4B enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate downstream signaling pathways, most notably Protein Kinase A (PKA).[2][6] Activated PKA can then phosphorylate and activate the cAMP Response Element Binding protein (CREB), a transcription factor that modulates the expression of genes involved in inflammation and other cellular processes.[7][8] A key anti-inflammatory consequence of elevated cAMP is the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokine production, including Interleukin-10 (IL-10).[9][10]
dot
Caption: PDE4B Signaling and Inhibition Pathway.
Experimental Protocols
This section provides detailed protocols for three key cell-based assays to determine the efficacy of this compound.
Intracellular cAMP Measurement Assay
This assay directly measures the accumulation of intracellular cAMP following the inhibition of PDE4B.
dot
Caption: Workflow for Intracellular cAMP Measurement Assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free DMEM. A typical concentration range would be from 1 nM to 10 µM.
-
Pre-treatment: The following day, gently wash the cells with PBS and replace the medium with serum-free DMEM containing the various concentrations of this compound or vehicle (DMSO). Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add Forskolin to each well to a final concentration of 10 µM to stimulate adenylyl cyclase and induce cAMP production. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal increase in cAMP levels.
CREB Reporter Gene Assay
This assay measures the functional consequence of increased cAMP by quantifying the activation of the CREB transcription factor.
dot
Caption: Workflow for CREB Reporter Gene Assay.
Materials:
-
HEK293 cells
-
PDE4B expression vector
-
CRE-luciferase reporter vector
-
Transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Forskolin
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with a PDE4B expression vector and a CRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for gene expression.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with Forskolin (e.g., 1 µM final concentration) to induce the cAMP-PKA-CREB pathway. Incubate for an additional 6 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase). Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the EC50 value.
Cytokine Release Assay (TNF-α and IL-10)
This assay assesses the anti-inflammatory efficacy of this compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α and enhance the release of the anti-inflammatory cytokine IL-10 from immune cells.
dot
Caption: Workflow for Cytokine Release Assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α and IL-10 ELISA kits
-
96-well cell culture plates
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL to induce cytokine production. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release and the percentage of enhancement of IL-10 release for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 (for TNF-α inhibition) and EC50 (for IL-10 enhancement) values from the respective dose-response curves.
Data Presentation
The following tables summarize the expected quantitative data for this compound and other representative selective PDE4B inhibitors in the described cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Assay Type | Cell Line | Value |
| IC50 | PDE4B Enzymatic Assay | Recombinant Human | 15 nM |
| IC50 | PDE4D Enzymatic Assay | Recombinant Human | 1.7 µM |
| IC50 | TNF-α Release | Mouse PBMCs | 0.5 µM |
Table 2: Representative Efficacy of Selective PDE4B Inhibitors in Cell-Based Assays
| Compound | Assay Type | Cell Line/System | Stimulant | Endpoint | Potency (IC50/EC50) |
| This compound (Expected) | cAMP Accumulation | HEK293T | Forskolin | cAMP Level | ~30 - 100 nM |
| This compound (Expected) | CREB Reporter | HEK293 | Forskolin | Luciferase Activity | ~50 - 200 nM |
| A-33 (Selective PDE4B Inhibitor) | PDE4B Enzymatic Assay | Recombinant | - | Enzyme Activity | IC50 = 27 nM |
| BI 1015550 (Preferential PDE4B Inhibitor) | TNF-α Release | Human PBMCs | LPS | TNF-α Level | IC50 = 35 nM |
| BI 1015550 (Preferential PDE4B Inhibitor) | IL-2 Release | Human PBMCs | Phytohemagglutinin | IL-2 Level | IC50 = 9 nM |
| Compound 23 (Selective PDE4B Inhibitor) | PDE4B Enzymatic Assay | Recombinant | - | Enzyme Activity | IC50 = 15 nM |
| Compound 23 (Selective PDE4B Inhibitor) | TNF-α Release | LPS-induced | - | TNF-α Level | IC50 = 0.21 nM |
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for PDE4B-IN-2 In Vivo Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 4B (PDE4B) is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a crucial second messenger involved in a multitude of cellular processes, including inflammation, memory, and mood regulation. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and downstream signaling cascades, such as the phosphorylation of cAMP response element-binding protein (CREB). This mechanism makes PDE4B a compelling therapeutic target for a range of disorders, including inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma, as well as neurological and psychiatric conditions. PDE4B-IN-2 is a potent and selective inhibitor of the PDE4B enzyme, designed for in vivo experimental use to probe the therapeutic potential of PDE4B inhibition.
These application notes provide a detailed protocol for the in vivo administration and evaluation of this compound in a murine model of lipopolysaccharide (LPS)-induced inflammation, a standard model for assessing the anti-inflammatory potential of PDE4 inhibitors.
Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway and the role of PDE4B.
Caption: this compound inhibits PDE4B, increasing cAMP levels and promoting PKA-mediated signaling.
Experimental Protocol: Evaluation of this compound in an LPS-Induced Inflammation Model
This protocol describes the assessment of the anti-inflammatory effects of this compound in mice following a challenge with lipopolysaccharide (LPS).
1. Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
ELISA kit for Tumor Necrosis Factor-alpha (TNF-α)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
2. Animal Handling and Acclimation
-
House mice in a temperature and light-controlled environment with ad libitum access to food and water.
-
Allow for an acclimation period of at least one week before the start of the experiment.
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Dosing and Administration
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On the day of the experiment, prepare fresh dilutions of this compound for the different dose groups.
-
Administer this compound or vehicle to the respective groups via oral gavage (p.o.) at a volume of 10 mL/kg. A typical dose range to explore for a novel PDE4 inhibitor could be 1, 3, 10, and 30 mg/kg.
4. LPS Challenge
-
One hour after the administration of this compound or vehicle, administer LPS via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.
5. Sample Collection
-
Ninety minutes after the LPS injection, collect blood samples via cardiac puncture under terminal anesthesia.
-
Place blood into heparinized tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
6. TNF-α Measurement
-
Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.
Experimental Workflow
The following diagram outlines the key steps of the in vivo experiment.
Caption: Experimental workflow for evaluating this compound in an LPS-induced inflammation model.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the experiment.
Table 1: Example Pharmacokinetic Profile of a PDE4B Inhibitor in Mice
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg, p.o.) | 10 |
| Cmax (ng/mL) | 850 ± 120 |
| Tmax (h) | 0.5 |
| AUC (0-t) (ng*h/mL) | 2100 ± 350 |
| Half-life (t1/2) (h) | 2.5 |
Note: This data is illustrative for a generic PDE4B inhibitor and should be determined experimentally for this compound.
Table 2: Example Dose-Response Effect of this compound on LPS-Induced TNF-α Production
| Treatment Group (mg/kg) | N | Plasma TNF-α (pg/mL) (Mean ± SEM) | % Inhibition |
| Vehicle + Saline | 8 | 50 ± 10 | - |
| Vehicle + LPS | 8 | 1200 ± 150 | 0% |
| 1 mg/kg this compound + LPS | 8 | 840 ± 110 | 30% |
| 3 mg/kg this compound + LPS | 8 | 600 ± 90 | 50% |
| 10 mg/kg this compound + LPS | 8 | 360 ± 75 | 70% |
| 30 mg/kg this compound + LPS | 8 | 240 ± 50 | 80% |
Note: This data is hypothetical and serves as an example of expected results.
Conclusion
This document provides a foundational protocol for the in vivo characterization of this compound. The described LPS-induced inflammation model is a robust method for assessing the anti-inflammatory efficacy and dose-response relationship of PDE4B inhibitors. Researchers should adapt and optimize this protocol based on the specific properties of this compound and their experimental objectives. Further studies, including pharmacokinetic analysis and evaluation in chronic disease models, are recommended for a comprehensive understanding of its therapeutic potential.
Application Notes and Protocols for Preparing PDE4B-IN-2 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
PDE4B-IN-2 is a potent and selective, orally active inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Inhibition of PDE4B leads to an increase in cAMP levels, which in turn modulates various cellular processes, including inflammation.[3][4] this compound has demonstrated significant anti-inflammatory effects, such as the inhibition of lipopolysaccharide (LPS)-induced TNF-α production.[1]
Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications, including in vitro cell-based assays and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical Properties and Storage
Proper handling and storage of this compound are essential to maintain its stability and activity. Below is a summary of its key properties and recommended storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈ClN₃O₂S | [1] |
| Molecular Weight | 387.88 g/mol | [1] |
| CAS Number | 915082-52-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (recommended for reliable results) | [5] |
| Solubility in DMSO | 25 mg/mL (64.45 mM) | [1] |
| IC₅₀ | 15 nM for PDE4B | [1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In DMSO | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Note: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[5]
Experimental Protocols
This section provides a detailed protocol for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) or amber glass vials[5][7]
-
Vortex mixer
-
Sonicator or water bath (optional, for aiding dissolution)[7]
-
Calibrated pipettors and sterile, filtered pipette tips
Protocol for Preparing a 10 mM Stock Solution
1. Calculation of Required Mass: Use the following formula to calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 387.88 g/mol .[1]
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM Stock Solution: Mass (mg) = 10 mM x 1 mL x 387.88 g/mol / 1000 = 3.8788 mg
2. Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass (e.g., 3.88 mg) of the this compound powder directly into the tube.
3. Dissolution in DMSO:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Important: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of the compound.[1][6] Use newly opened, anhydrous DMSO for best results.[1]
-
Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.[5]
-
For this compound, complete dissolution may require sonication and/or gentle warming.[1] If the compound is not fully dissolved, you may use an ultrasonic bath or warm the solution to 60°C.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.[7]
4. Aliquoting and Storage:
-
To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Preparation of Working Solutions
When preparing working solutions for aqueous-based assays (e.g., cell culture), it is crucial to avoid precipitation of the compound.
-
Perform intermediate serial dilutions of the high-concentration DMSO stock solution in DMSO first, before the final dilution into the aqueous medium.[6]
-
Add the final DMSO-diluted inhibitor to your pre-warmed aqueous buffer or cell culture medium and mix immediately.[8]
-
The final concentration of DMSO in the assay should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[5][6]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]
Diagrams and Workflows
PDE4B Signaling Pathway
PDE4B is a key enzyme that degrades cAMP, thereby terminating its signaling. By inhibiting PDE4B, this compound increases intracellular cAMP levels. This activates Protein Kinase A (PKA), which can lead to the phosphorylation of cAMP-responsive element-binding protein (CREB).[4][9] This pathway is associated with the suppression of pro-inflammatory cytokines like TNF-α.[9][10]
Caption: this compound inhibits PDE4B, increasing cAMP levels and promoting anti-inflammatory pathways.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical steps for preparing a this compound stock solution.
Caption: A standard workflow for preparing a small molecule inhibitor stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Determining the Optimal Concentration of PDE4B-IN-2 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
PDE4B-IN-2 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4B, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, primarily involving Protein Kinase A (PKA) and cAMP Response Element-Binding Protein (CREB).[3][4][5][6] This cascade of events ultimately results in the suppression of pro-inflammatory mediators, making this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for various inflammatory diseases.[1][7][8] The IC50 value for this compound is 15 nM for PDE4B.[1] Determining the optimal concentration of this compound for cell culture experiments is a critical first step to ensure maximal target inhibition with minimal off-target effects or cytotoxicity.[9][10]
These application notes provide a comprehensive guide to determining the optimal working concentration of this compound in a cell-based setting. The protocols outlined below cover cell viability assessment, evaluation of target engagement, and measurement of downstream functional effects.
Mechanism of Action of PDE4B Inhibition
The primary mechanism of action of PDE4B inhibitors like this compound is the prevention of cAMP hydrolysis.[5] This leads to elevated intracellular cAMP levels, which can have a multitude of effects, including the modulation of inflammatory responses.[3][11] The canonical pathway involves the activation of PKA, which then phosphorylates and activates the transcription factor CREB.[4][5] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory genes while suppressing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[5][12]
Experimental Protocols
The determination of the optimal concentration of this compound involves a multi-step process. It is crucial to perform a dose-response analysis for each specific cell line and experimental condition.[9] A general workflow is presented below, followed by detailed protocols for each step.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the concentration range of this compound that is non-toxic to the cells. It is recommended to test a broad range of concentrations initially (e.g., 0.01 µM to 100 µM).[9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP assay kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration, typically ≤ 0.1%) and a no-treatment control.[9][10]
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to the planned experiments (e.g., 24, 48, or 72 hours).[10]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. For example, for an MTT assay, add MTT solution and incubate for 2-4 hours, then solubilize the formazan (B1609692) crystals.[13]
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
Protocol 2: Target Engagement Assay (Western Blot for pCREB)
This protocol assesses the ability of this compound to engage its target and modulate the downstream signaling pathway by measuring the phosphorylation of CREB.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (anti-pCREB and anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells in 6-well plates to 70-80% confluency and treat with a range of non-toxic concentrations of this compound (determined from Protocol 1) for an appropriate time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane and incubate with primary antibodies against pCREB and total CREB. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. d. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal.
Protocol 3: Functional Assay (TNF-α ELISA)
This protocol measures the functional effect of this compound on the production of the pro-inflammatory cytokine TNF-α. This is particularly relevant for immune cells like PBMCs or macrophages.
Materials:
-
Immune cells (e.g., human PBMCs)
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed immune cells into a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound for 1 hour.[12][14]
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include an unstimulated control.[12][14]
-
Incubation: Incubate the plate for 18-24 hours.[12]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cell Viability Data
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Target Engagement and Functional Data
| This compound Conc. (µM) | pCREB/Total CREB Ratio (Fold Change) | % TNF-α Inhibition |
| 0 (Vehicle) | 1.0 | 0 |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 |
Interpretation of Results
-
Cell Viability: Identify the highest concentration of this compound that does not significantly reduce cell viability (e.g., >90% viability). This will define the non-toxic working range for subsequent experiments.
-
Target Engagement: Determine the EC50 value, the concentration at which this compound produces 50% of its maximal effect on pCREB levels. This confirms that the inhibitor is hitting its intended target in the cellular context.
-
Functional Assay: Determine the IC50 value, the concentration at which this compound inhibits 50% of the LPS-induced TNF-α production. This provides a measure of the functional potency of the inhibitor.
The optimal concentration of this compound for your experiments will be a concentration that demonstrates significant target engagement and functional effect with minimal to no cytotoxicity. It is often recommended to use a concentration that is 5 to 10 times higher than the biochemical IC50 to achieve complete target inhibition in a cellular context, provided it is not cytotoxic.[10] Based on the data, a concentration range that gives a robust biological response without affecting cell health should be selected for future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing PDE4B-IN-2 in a Mouse Model of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in orchestrating this inflammatory response. Phosphodiesterase 4B (PDE4B) has emerged as a key therapeutic target for modulating neuroinflammation. PDE4B is a crucial enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a vital role in regulating inflammatory processes.[1][2] Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and promotes a shift towards an anti-inflammatory phenotype in microglia and other immune cells.[3][4]
PDE4B-IN-2 is a potent and selective inhibitor of the PDE4B enzyme. These application notes provide detailed protocols for the use of this compound in a lipopolysaccharide (LPS)-induced mouse model of acute neuroinflammation, a widely used and well-characterized model to study the mechanisms of neuroinflammation and to evaluate the efficacy of novel therapeutic agents.[5][6]
Signaling Pathway of PDE4B Inhibition in Neuroinflammation
The mechanism of action of PDE4B inhibitors in mitigating neuroinflammation is centered on the modulation of the cAMP signaling pathway within immune cells, particularly microglia.
Caption: PDE4B inhibition blocks cAMP degradation, enhancing anti-inflammatory pathways.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This protocol describes the induction of acute neuroinflammation in mice using a systemic injection of LPS.[5][7][8]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
This compound or a comparable PDE4B inhibitor (e.g., A33)
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment with ad libitum access to food and water.
-
Preparation of Reagents:
-
Dissolve LPS in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.
-
Prepare the this compound solution in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse). A typical dosage for a selective PDE4B inhibitor like A33 is 3 mg/kg/day.[1][9] For pan-PDE4 inhibitors like rolipram (B1679513) and roflumilast (B1684550), dosages of 1 mg/kg/day and 3-10 mg/kg have been used, respectively.[10][11]
-
-
Administration of this compound:
-
Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) injection. For prophylactic treatment, administer the inhibitor 1 hour before LPS injection.[11]
-
-
Induction of Neuroinflammation:
-
Inject LPS (e.g., 1-5 mg/kg) i.p. into the mice. A single injection of 5 mg/kg is sufficient to induce both acute and chronic neuroinflammation.[6]
-
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection, reduced exploration).
-
Tissue Collection: At the desired time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice and collect brain tissue and blood samples for analysis.[12] For brain tissue, perfuse the animals with ice-cold phosphate-buffered saline (PBS) before harvesting the brain.
Immunohistochemistry for Microglial Activation (Iba1 Staining)
This protocol outlines the procedure for staining brain sections to visualize microglia and assess their activation state using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).[13][14][15][16]
Materials:
-
Fixed, sectioned mouse brain tissue (30-50 µm thick)
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Normal goat serum (NGS) or other appropriate blocking serum
-
Primary antibody: Rabbit anti-Iba1 (Wako, #019-19741 or equivalent)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488) or biotin
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation: Use free-floating sections of paraformaldehyde-fixed brain tissue.
-
Washing: Wash sections three times in PBS for 5 minutes each.
-
Permeabilization and Blocking: Incubate sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% NGS) for 1-2 hours at room temperature.[13]
-
Primary Antibody Incubation: Incubate sections with the primary anti-Iba1 antibody (diluted 1:500-1:1000 in blocking solution) overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently labeled or biotinylated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light if using a fluorescent antibody.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Counterstaining (Optional): Incubate sections with DAPI for 5-10 minutes to stain cell nuclei.
-
Mounting: Mount the sections onto glass slides and coverslip with an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Measurement of Pro-inflammatory Cytokines by ELISA
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).[3][17]
Materials:
-
Mouse brain tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ELISA kit for the specific cytokine of interest (e.g., from R&D Systems, eBioscience)
-
Microplate reader
Procedure:
-
Brain Homogenization: Homogenize the brain tissue in ice-cold lysis buffer.[18]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (normalized for total protein concentration).
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuroinflammation.
Caption: A typical workflow for testing this compound in a neuroinflammation model.
Data Presentation
The following tables summarize expected quantitative outcomes from studies using PDE4B inhibitors in mouse models of neuroinflammation.
Table 1: Effect of PDE4B Inhibitors on Pro-inflammatory Cytokine Levels in the Brain
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle + Saline | Baseline | Baseline | Baseline |
| Vehicle + LPS | Increased | Increased | Increased |
| PDE4B Inhibitor + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data presented as mean ± SEM. Statistical significance is typically determined by ANOVA followed by a post-hoc test. Roflumilast administration in mice has been shown to significantly reduce TNF-α, IL-1β, and IL-6 levels in both plasma and brain tissues.[19]
Table 2: Effect of PDE4B Inhibitors on Microglial Activation and Immune Cell Infiltration
| Treatment Group | Iba1+ Cell Density (cells/mm²) | Neutrophil Infiltration (%) |
| Vehicle + Saline | Baseline | Baseline |
| Vehicle + LPS | Increased | Increased |
| PDE4B Inhibitor + LPS | Significantly Reduced | Significantly Reduced |
Data presented as mean ± SEM. Prophylactic treatment with roflumilast and the PDE4B inhibitor A33 has been shown to significantly reduce the relative percentage of infiltrated neutrophils in a mouse model of ischemic stroke.[11]
Table 3: Recommended Dosages of Various PDE4 Inhibitors in Mouse Models
| Compound | Type | Dosage | Route | Reference |
| A33 | PDE4B selective | 3 mg/kg/day | Oral | [1][9] |
| Rolipram | Pan-PDE4 | 1 mg/kg/day | i.p. | [10] |
| Roflumilast | Pan-PDE4 | 3 and 10 mg/kg | s.c. | [11] |
Conclusion
This compound and other selective PDE4B inhibitors represent a promising therapeutic strategy for a variety of neuroinflammatory conditions. The protocols and data presented here provide a framework for researchers to effectively utilize these compounds in preclinical mouse models of neuroinflammation. By carefully following these methodologies, researchers can robustly evaluate the in vivo efficacy of PDE4B inhibitors and further elucidate their mechanisms of action in the CNS.
References
- 1. Early Inhibition of Phosphodiesterase 4B (PDE4B) Instills Cognitive Resilience in APPswe/PS1dE9 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aminer.cn [aminer.cn]
- 3. nel.edu [nel.edu]
- 4. Effects of phosphodiesterase inhibitors on cytokine production by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 7. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of phosphodiesterase-4 by rolipram alleviates anxiety-like behavior in mice with PTSD by modulating neuroinflammation and synaptic plasticity via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-induced increases in cytokines in discrete mouse brain regions are detectable using Luminex xMAP® technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 14. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 15. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. protocols.io [protocols.io]
- 18. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
- 19. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE4B-IN-2 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4B (PDE4B) is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger crucial for regulating a wide array of cellular processes, including inflammation and immune responses. Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn modulates downstream signaling pathways, making PDE4B a promising therapeutic target for inflammatory diseases. PDE4B-IN-2 is a potent and selective inhibitor of PDE4B, demonstrating anti-inflammatory properties. These application notes provide detailed protocols for the in vivo administration of this compound in animal models, primarily focusing on the oral route of administration for which preclinical data is available.
Signaling Pathway of PDE4B Inhibition
Inhibition of PDE4B by this compound prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates the expression of genes involved in the inflammatory response.
Quantitative Data Summary
The following table summarizes the available in vitro and in vivo data for this compound.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| PDE4B IC₅₀ | 15 nM | Enzyme Assay | [1] |
| PDE4D IC₅₀ | 1.7 µM | Enzyme Assay | [1] |
| TNF-α Production IC₅₀ | 0.5 µM | Mouse PBMC (LPS-induced) | [1] |
| In Vivo Pharmacokinetics | |||
| Dose | 2 mg/kg | Mouse | [1] |
| Administration Route | Oral (p.o.) | Mouse | [1] |
| Cₘₐₓ | 8.7 µg/mL | Mouse | [1] |
| AUC | 52.3 µg·h/mL | Mouse | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is based on the reported oral activity of this compound.[1] The choice of vehicle is critical for ensuring consistent absorption. A suspension is often suitable for compounds with low aqueous solubility.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, 0.5% Methylcellulose in sterile water, or 10% DMSO/90% corn oil)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Experimental animals (e.g., C57BL/6 mice)
Experimental Workflow:
References
Measuring cAMP Levels After PDE4B-IN-2 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger crucial for regulating a myriad of cellular processes. The intracellular concentration of cAMP is meticulously controlled by its synthesis via adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family, particularly the PDE4B subtype, is a key regulator of cAMP levels in inflammatory and immune cells. Inhibition of PDE4B prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. This elevation in cAMP modulates downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), resulting in potent anti-inflammatory effects.
PDE4B-IN-2 is a selective inhibitor of PDE4B, demonstrating significant potential for research and therapeutic development. These application notes provide detailed protocols for measuring the intracellular cAMP levels following treatment with this compound, summarize available quantitative data, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound has been characterized through biochemical and cell-based functional assays. The following tables summarize the available quantitative data for this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) | Description |
| PDE4B | 15 | Half-maximal inhibitory concentration against the isolated PDE4B enzyme. |
| PDE4D | 1700 | Half-maximal inhibitory concentration against the isolated PDE4D enzyme, demonstrating selectivity for PDE4B. |
Table 2: Functional Cellular Activity of this compound
| Cell Type | Assay | IC₅₀ (µM) | Downstream Effect of Elevated cAMP |
| Mouse Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of LPS-induced TNF-α production | 0.5 | Inhibition of the synthesis and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1] |
Note: Direct quantitative data on the dose-dependent elevation of intracellular cAMP levels by this compound in a cellular context is not currently available in the public domain. The provided protocols are designed for researchers to generate such data.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the rationale for the experimental protocols, it is essential to visualize the underlying signaling pathway and the general workflow for its characterization.
Experimental Protocols
The following are detailed protocols for measuring intracellular cAMP levels in response to this compound treatment. Two common methods are described: a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a Luciferase Reporter Gene Assay.
Protocol 1: Cellular cAMP Measurement using HTRF Assay
This protocol describes a competitive immunoassay to measure cAMP levels in cell lysates.
Objective: To quantify the dose-dependent effect of this compound on intracellular cAMP accumulation in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells (or other suitable cell line expressing PDE4B)
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound
-
Forskolin (adenylyl cyclase activator)
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
White, opaque 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in assay buffer to achieve the desired concentration range (e.g., 0.1 nM to 10 µM).
-
Carefully remove the culture medium from the cells and replace it with the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in assay buffer. The final concentration should be determined empirically but is typically in the range of 1-10 µM to achieve a submaximal stimulation of adenylyl cyclase.
-
Add the forskolin solution to the wells containing the pre-treated cells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Following the HTRF cAMP assay kit manufacturer's instructions, add the lysis buffer to each well.
-
Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the vehicle control.
-
Plot the normalized HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of this compound that elicits a half-maximal increase in cAMP).
-
Protocol 2: Cell-Based PDE4B Activity Assay using a CRE-Luciferase Reporter
This protocol measures the activity of the cAMP signaling pathway through the expression of a reporter gene.[2]
Objective: To determine the functional consequence of PDE4B inhibition by this compound on cAMP-response element (CRE)-mediated gene transcription.
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
Cell culture medium and supplements
-
CRE-luciferase reporter plasmid
-
PDE4B expression plasmid
-
Transfection reagent
-
This compound
-
Forskolin
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the CRE-luciferase reporter plasmid and the PDE4B expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. A constitutively expressing Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the transfected wells with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Add forskolin to the wells at a final concentration determined to give a robust but submaximal luciferase signal.
-
Incubate for 4-6 hours at 37°C to allow for luciferase gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the EC₅₀ value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of the selective PDE4B inhibitor, this compound, on intracellular cAMP levels. By utilizing these methodologies, scientists can generate crucial quantitative data to further characterize the pharmacological profile of this compound and explore its potential in various research and drug development applications. The structured data presentation and visual aids are intended to facilitate a clear understanding of the experimental design and the underlying biological principles.
References
Troubleshooting & Optimization
preventing PDE4B-IN-2 precipitation in cell culture media
Welcome to the technical support center for PDE4B-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in cell culture media and to answer frequently asked questions.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of small molecule inhibitors like this compound upon dilution into aqueous cell culture media is a common challenge. This guide provides a systematic approach to diagnose and resolve solubility issues.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step workflow to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Compound Properties and Preparation
Q1: What are the key chemical properties of this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 4B. A summary of its properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₁₈ClN₃O₂S[1] |
| Molecular Weight | 387.88 g/mol [1] |
| CAS Number | 915082-52-9[1] |
| IC₅₀ | 15 nM for PDE4B[1] |
| Appearance | White to off-white solid[1] |
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO up to 25 mg/mL (64.45 mM).[1] To aid dissolution, ultrasonication, gentle warming, and heating up to 60°C can be used.[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[1]
Q3: What are the recommended storage conditions for this compound?
A3: The recommended storage conditions are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Best Practices
Q4: My this compound precipitates when I add it to my cell culture medium. What is the most likely cause?
A4: This is a common issue with hydrophobic compounds dissolved in an organic solvent like DMSO when they are introduced into an aqueous environment like cell culture media. The abrupt change in solvent polarity causes the compound to come out of solution. This can be mitigated by using a stepwise dilution method and ensuring the final concentration of DMSO is low.[2][3]
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The tolerance to DMSO varies between cell lines. However, some general guidelines are:
-
≤ 0.1%: Generally considered safe for almost all cell types.[4]
-
0.5%: Widely used and tolerated by many cell lines without significant cytotoxicity.[4][5]
-
> 1%: Can be toxic to some cell lines, especially with prolonged exposure.[6] Primary cells are typically more sensitive to DMSO than immortalized cell lines.[4] It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess any potential solvent effects.
Q6: Can I warm or sonicate my final cell culture medium containing this compound to redissolve the precipitate?
A6: While gentle warming and sonication are useful for dissolving the initial stock solution in DMSO, it is generally not recommended to warm or sonicate the final cell culture medium containing cells.[7] This can damage the cells and degrade media components. The focus should be on preventing precipitation in the first place through proper dilution techniques.
Mechanism of Action
Q7: What is the mechanism of action of this compound?
A7: this compound is a selective inhibitor of the phosphodiesterase 4B (PDE4B) enzyme. PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4B, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation. This increase in cAMP levels can modulate various cellular functions, including inflammation.[8][9]
The following diagram illustrates the signaling pathway involving PDE4B.
Caption: PDE4B signaling pathway and the action of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 387.88 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.879 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming in a water bath (up to 60°C) can also be applied to facilitate dissolution.[1]
-
Storage: Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: Preparation of a Final Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed complete cell culture medium. For example, to prepare a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. This results in a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium. Continuing the example, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve a final concentration of 10 µM.
-
The final DMSO concentration in this example would be 0.1%.
-
-
Final Check: Gently mix the final working solution and visually inspect for any signs of precipitation before adding it to your cells.
Protocol 3: Quantitative Assessment of this compound Precipitation
This protocol allows for a quantitative determination of the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a serial dilution of this compound in your complete cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Absorbance Reading: At various time points (e.g., 0, 2, 6, and 24 hours), measure the absorbance of the plate at 600 nm.[2]
-
Data Analysis: An increase in absorbance over time compared to the vehicle control indicates precipitation. The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration under your experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling PDE4B-IN-2
Welcome to the technical support center for PDE4B-IN-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent and selective PDE4B inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective inhibitor of the phosphodiesterase 4B (PDE4B) enzyme, with an IC50 of 15 nM.[1] It exhibits selectivity for PDE4B over other PDE4 isoforms, such as PDE4D (IC50 = 1.7 μM).[1] The primary mechanism of action involves the inhibition of PDE4B, which is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular pathways. By inhibiting PDE4B, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, such as those mediated by Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which in turn modulate a variety of cellular processes, most notably inflammation.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and efficacy. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from MedchemExpress.[1] |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve the powdered this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][3] For optimal stability, it is best practice to prepare a high-concentration stock solution (e.g., 10 mM in DMSO), which can then be further diluted in your experimental medium to the desired final concentration. To aid dissolution, ultrasonic and warming (up to 60°C) may be applied.[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]
Q4: Can I reuse a stock solution that has been frozen and thawed multiple times?
A4: It is strongly advised to avoid repeated freeze-thaw cycles. To maintain the integrity of the compound, it is best practice to aliquot the stock solution into single-use volumes before freezing.[3][4] This will minimize degradation and ensure the consistency of your experimental results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect observed. | Incorrect concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start with a concentration range around the reported IC50 (15 nM) and extend it several-fold higher and lower.[1][3] |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Ensure proper storage of the stock solution at -80°C or -20°C and use aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1][3] | |
| Low PDE4B expression: The cell line or tissue being used may have low endogenous expression of the PDE4B isoform. | Verify PDE4B expression levels in your experimental system using techniques like Western blotting or qPCR. Consider using a cell line known to have high PDE4B expression or a system with overexpressed PDE4B.[3] | |
| Compound precipitates out of solution during experiment. | Low solubility in aqueous media: this compound has limited solubility in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts and precipitation.[3] If solubility issues persist, consider using a different solvent system if compatible with your experimental setup. |
| Incorrect pH or buffer composition: The solubility of the compound may be sensitive to the pH and composition of the buffer. | Review the buffer components and pH to ensure they are compatible with the compound. While specific data for this compound is limited, some organic molecules' solubility is pH-dependent. | |
| Unexpected cellular toxicity. | High concentration of DMSO: The vehicle used to dissolve the compound may be causing toxicity. | Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%.[3][4] |
| High concentration of this compound: The concentration of the inhibitor may be too high for the specific cell type being used. | Perform a dose-response curve to determine the optimal non-toxic concentration range of this compound for your specific cell line.[3] |
Experimental Protocols & Methodologies
In Vitro Inhibition of LPS-Induced TNF-α Production
This protocol describes a method to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of TNF-α in mouse peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
Mouse Peripheral Blood Mononuclear Cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
DMSO (anhydrous)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of RPMI-1640 with 10% FBS.
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Pre-incubation: Add 50 µL of the diluted this compound or vehicle control to the respective wells. Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Stimulation: Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant and measure the concentration of TNF-α using a commercial ELISA kit, following the manufacturer's instructions.
This protocol is adapted from general methodologies for assessing PDE4 inhibitors.[1][3]
Visualizations
Signaling Pathway of PDE4B Inhibition
Caption: Mechanism of action for this compound in reducing inflammation.
Experimental Workflow for In Vitro Assay
References
addressing inconsistent results in PDE4B-IN-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective phosphodiesterase 4B (PDE4B) inhibitor, PDE4B-IN-2. Our goal is to help you address inconsistent experimental results and provide clear protocols for key assays.
Troubleshooting Guide
Q1: Why am I observing inconsistent IC50 values for this compound in my enzymatic assays?
Inconsistent IC50 values are a common challenge and can stem from several factors related to assay conditions and reagent handling.[1][2]
Possible Causes and Solutions:
| Potential Issue | Recommended Solution |
| Enzyme Activity Variability | Ensure the specific activity of the recombinant PDE4B enzyme is consistent across experiments. Enzyme activity can differ between batches and may degrade with improper storage. Run a positive control with a known inhibitor to verify enzyme activity.[1] |
| Substrate Concentration | Maintain a constant concentration of the cAMP substrate in all experiments where IC50 values are being compared. It is recommended to use a substrate concentration close to its Km value.[1] |
| Inhibitor Stock Solution Integrity | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[1] this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[4] |
| Assay Conditions | Tightly control assay parameters such as pH, temperature, and incubation time, as these can all influence enzyme activity and inhibitor binding.[1] |
| Data Analysis | Use a consistent method for fitting the dose-response curve to calculate the IC50 value, as different models can yield different results.[1] |
Q2: I am not seeing the expected inhibitory activity of this compound in my cell-based assays. What could be the problem?
A lack of inhibitory effect in cell-based assays can be due to issues with the compound, the cells, or the assay setup.
Possible Causes and Solutions:
| Potential Issue | Recommended Solution |
| Compound Solubility and Stability | This compound is soluble in DMSO.[3] Ensure the compound is fully dissolved. For cell-based assays, the final DMSO concentration should typically be ≤ 0.1% to prevent solvent-induced artifacts.[1] Prepare fresh dilutions for each experiment.[1] |
| Cell Health and Responsiveness | Monitor cell viability and morphology to ensure the cells are healthy.[1] Use cells within a consistent and low passage number range to avoid phenotypic drift.[4] Ensure the cells are responsive to the stimulus (e.g., LPS) used to induce the effect you are trying to inhibit. |
| Low PDE4B Expression | The cell line being used may have low endogenous expression of PDE4B.[5] Verify PDE4B expression levels using methods like Western blotting or qPCR. Consider using a cell line known to have high PDE4B expression.[5] |
| Assay Incubation Times | Optimize the pre-incubation time with this compound to allow for sufficient target engagement before stimulation. Also, optimize the stimulation time to achieve a robust signal window. |
| Serum Protein Binding | Components in the cell culture serum can bind to small molecules, reducing their effective concentration.[4] Consider reducing the serum concentration during the inhibitor treatment period if it does not compromise cell health. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the phosphodiesterase 4B (PDE4B) enzyme.[3] PDE4 enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger.[6][7] By inhibiting PDE4B, this compound leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates downstream signaling pathways, such as the Protein Kinase A (PKA) and cAMP-response element binding protein (CREB) axis, which can modulate various cellular processes, including the reduction of pro-inflammatory responses.[6][8]
Q2: What are the key properties of this compound?
Here is a summary of the key quantitative data for this compound.
| Property | Value | Reference |
| Target | PDE4B | [3] |
| IC50 (PDE4B) | 15 nM | [3] |
| IC50 (PDE4D) | 1.7 µM | [3] |
| Selectivity | ~113-fold for PDE4B over PDE4D | Calculated from[3] |
| Molecular Formula | C19H18ClN3O2S | [3] |
| Molecular Weight | 387.88 g/mol | [3] |
| Solubility | Soluble in DMSO (25 mg/mL) | [3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage (Solvent) | -80°C for 6 months, -20°C for 1 month | [3] |
Q3: What are the potential off-target effects of this compound?
While this compound is selective for PDE4B, it does show some activity against other PDE4 isoforms, notably PDE4D, although at a much higher concentration (IC50 = 1.7 µM).[3] Inhibition of PDE4D has been linked to emetic side effects in some pan-PDE4 inhibitors.[9][10] However, the high selectivity of this compound for PDE4B over PDE4D suggests a potentially improved safety profile.[9] The compound does not significantly inhibit key CYP enzymes (CYP1A2, CYP3A4, CYP2C9, and CYP2D) at concentrations up to 10 µM.[3]
Experimental Protocols
PDE4B Enzymatic Inhibition Assay
This protocol outlines a general procedure to determine the IC50 of this compound against the recombinant human PDE4B enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
This compound
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl based buffer with MgCl2)
-
DMSO
-
96-well plates
-
Plate reader for detection (method depends on assay kit, e.g., luminescence, fluorescence)
Workflow:
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Include wells with buffer and DMSO as negative controls and a known PDE4 inhibitor as a positive control.[1]
-
Enzyme Addition: Add the PDE4B enzyme solution to all wells of a 96-well plate.
-
Pre-incubation: Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Add the cAMP substrate to all wells to start the reaction.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C.[1] This time should be within the linear range of the reaction.
-
Detection: Stop the reaction and add detection reagents according to the manufacturer's instructions of the specific assay kit being used.
-
Data Analysis: Measure the signal and calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value using non-linear regression analysis.[2]
Cell-Based TNF-α Inhibition Assay
This protocol describes an in vitro assay to evaluate the anti-inflammatory potency of this compound by measuring its ability to inhibit TNF-α production from stimulated immune cells (e.g., peripheral blood mononuclear cells - PBMCs).[11]
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
DMSO (vehicle control)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[5] Add the diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[5]
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce TNF-α production.[5] For unstimulated control wells, add culture medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[5][6]
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's protocol.[5]
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
impact of serum on PDE4B-IN-2 activity in vitro
Welcome to the technical support center for PDE4B-IN-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals. The following information will help address common issues encountered during in vitro experiments, with a specific focus on the impact of serum on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective inhibitor of Phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by catalyzing its degradation.[1] By inhibiting PDE4B, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can modulate various cellular pathways, often resulting in potent anti-inflammatory effects.[1]
Q2: My this compound is highly potent in biochemical assays but shows significantly reduced activity in cell-based assays containing serum. Why is this happening?
A2: This is a common observation and is likely due to serum protein binding.[1] Serum contains abundant proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), which can bind to small molecules like this compound.[1] According to the "free drug hypothesis," only the unbound fraction of an inhibitor is available to cross cell membranes and interact with its target.[1] High protein binding reduces the free concentration of this compound, leading to a decrease in its apparent potency in serum-containing environments.[1]
Q3: How does serum protein binding affect the IC50 value of this compound?
A3: The presence of serum proteins will typically cause a rightward shift in the IC50 curve of this compound, indicating a decrease in its apparent potency.[1][2] This "IC50 shift" occurs because a portion of the inhibitor is sequestered by serum proteins, lowering the free concentration available to inhibit PDE4B.[1] The magnitude of this shift is directly related to the binding affinity between this compound and the serum proteins.[1] For example, one study with a different PDE4 inhibitor, CDP840, showed it was 42-fold less potent in a human whole blood assay compared to an assay with isolated monocytes in 1% human serum.[3]
Q4: How can I quantify the impact of serum on my inhibitor's activity?
A4: You can perform an IC50 shift assay. This involves determining the IC50 of this compound in the presence of varying concentrations of serum or a purified serum protein like Human Serum Albumin (HSA).[1][4] By comparing the IC50 values obtained with and without serum, you can quantify the fold-shift in potency. This data is crucial for understanding how the inhibitor might behave in a more physiological context. A detailed protocol for an IC50 shift assay is provided below.
Q5: Are there any computational methods to predict serum protein binding?
A5: Yes, in silico methods using Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the plasma protein binding of compounds.[5] These computational tools can be a cost-effective way to assess the potential for serum protein binding early in the drug discovery process.[5]
Troubleshooting Guides
Problem 1: High background signal in my cAMP assay.
-
Possible Cause: Constitutive activity of the receptor in your cell line, particularly in over-expression systems, can lead to high basal cAMP levels.[6] Another cause could be the use of a phosphodiesterase (PDE) inhibitor in your assay buffer that is too concentrated.
-
Solution:
-
Optimize PDE Inhibitor Concentration: Titrate the concentration of the PDE inhibitor used in your assay to find the lowest effective concentration that still provides a robust signal with your positive control.[6]
-
Consider a Different Cell Line: If constitutive receptor activity is high, you may need to switch to a cell line with lower, more physiologically relevant expression levels of the target.[6]
-
Check for Contamination: Microbial contamination of samples or reagents can lead to elevated background signals.[7] Ensure all materials are sterile and handle them in a clean environment.[7]
-
Problem 2: Inconsistent IC50 values for this compound between experiments.
-
Possible Cause: Variability in assay conditions is a common reason for inconsistent results. This can include differences in substrate or enzyme concentrations, reaction times, or the health and passage number of your cells.[6]
-
Solution:
-
Standardize Assay Conditions: Tightly control all assay parameters, including reagent concentrations, incubation times, and temperature.
-
Ensure Cell Health: Use cells that are healthy, viable, and within a low passage number to ensure consistent receptor expression and signaling.[6]
-
Prepare Fresh Reagents: Always prepare fresh dilutions of this compound and other key reagents for each experiment to avoid degradation.
-
Problem 3: Low or no inhibitory activity observed.
-
Possible Cause: The effective concentration of this compound in your assay may be lower than intended due to degradation, adsorption to plasticware, or incorrect dilution calculations.
-
Solution:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment.
-
Use Low-Adhesion Plasticware: To minimize adsorption, use low-adhesion plasticware where possible.
-
Verify Calculations: Double-check all dilution calculations to ensure accuracy.
-
Quantitative Data
Table 1: Potency of this compound Against PDE4 Isoforms
| Target | IC50 (nM) |
| PDE4B | 15 |
| PDE4D | 1700 |
Data sourced from MedchemExpress.[1]
Table 2: Hypothetical Example of an IC50 Shift for an Inhibitor in the Presence of Human Serum Albumin (HSA)
| HSA Concentration (% w/v) | Apparent IC50 (nM) | Fold Shift |
| 0 | 20 | 1 |
| 1 | 80 | 4 |
| 2 | 150 | 7.5 |
| 4 | 320 | 16 |
This table illustrates how the apparent potency of an inhibitor can decrease as the concentration of serum protein increases.[1]
Experimental Protocols
Protocol 1: IC50 Shift Assay to Determine the Impact of Serum Protein Binding
This protocol outlines a method to measure the shift in an inhibitor's IC50 value in the presence of a serum protein like Human Serum Albumin (HSA).[1]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human Serum Albumin (HSA), fatty acid-free
-
Assay buffer appropriate for your specific enzymatic or cell-based assay
-
Assay plates (e.g., 96-well)
-
Recombinant human PDE4B enzyme and cAMP substrate (for biochemical assays) or appropriate cell line (for cell-based assays)
-
Detection reagents for your specific assay (e.g., cAMP assay kit)
Procedure:
-
Preparation of HSA Solutions: Prepare a series of HSA solutions in the assay buffer at 2x the final desired concentrations (e.g., 0%, 2%, 4%, and 8% w/v).
-
Inhibitor Dilution Series: Prepare a 2x concentrated serial dilution of this compound in assay buffer.
-
Plate Setup:
-
Add 50 µL of each 2x HSA solution to the appropriate wells of the assay plate. For the 0% HSA condition, add 50 µL of assay buffer.
-
Add 50 µL of the 2x this compound serial dilutions to the wells.
-
-
Pre-incubation: Incubate the plate for a sufficient time (e.g., 30 minutes) at room temperature to allow the inhibitor and HSA to reach binding equilibrium.[1]
-
Assay Initiation:
-
Biochemical Assay: Add the PDE4B enzyme and incubate for a set time (e.g., 15 minutes) at room temperature. Initiate the reaction by adding the cAMP substrate.
-
Cell-Based Assay: Add the cell suspension to the wells and proceed with your standard protocol for stimulation and lysis.
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the output signal according to your assay kit's instructions.
-
Plot the normalized response versus the log of the inhibitor concentration for each HSA concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.
-
Calculate the "fold shift" by dividing the IC50 in the presence of HSA by the IC50 in the absence of HSA.[1]
-
Visualizations
Caption: PDE4B signaling pathway and the inhibitory action of this compound.
Caption: Impact of serum protein binding on this compound availability.
References
- 1. benchchem.com [benchchem.com]
- 2. Human serum albumin reduces the potency of acetylcholinesterase inhibitor based drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
ensuring reproducibility in PDE4B-IN-2 functional assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals ensure reproducibility and accuracy in functional assays involving the selective phosphodiesterase 4B (PDE4B) inhibitor, PDE4B-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and selective, orally active inhibitor of the PDE4B enzyme.[1] The primary mechanism of action for all PDE4 inhibitors is the blockade of the PDE4 enzyme's catalytic site. This enzyme is responsible for the specific hydrolysis (degradation) of cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger.[2][3][4][5] By inhibiting PDE4B, this compound prevents cAMP degradation, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream signaling pathways, such as Protein Kinase A (PKA), which in turn modulates various cellular processes, most notably suppressing pro-inflammatory responses.[2][6]
Q2: What are the key inhibitory parameters for this compound? this compound is highly selective for the PDE4B isoform. Its half-maximal inhibitory concentration (IC50) for PDE4B is 15 nM.[1] It shows significantly lower potency against other isoforms, such as PDE4D (IC50 = 1.7 µM), demonstrating high selectivity.[1]
Q3: How should I prepare and store a stock solution of this compound? For optimal stability, prepare a high-concentration stock solution (e.g., 10 mM) in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7][8] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is minimal (typically ≤ 0.1%) to prevent solvent-induced cellular artifacts.[7][8]
Troubleshooting Guide
Problem 1: I am observing no or very low inhibitory activity with this compound.
| Potential Cause | Recommended Solution |
| Compound Degradation | Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh serial dilutions from a stock aliquot for each experiment. Ensure proper long-term storage at -20°C or -80°C.[1][8] |
| Incorrect Concentration | Double-check all dilution calculations. Perform a wide dose-response curve, starting from a concentration several logs below the reported IC50 (15 nM) to logs above it, to determine the optimal range for your specific assay system.[1][8] |
| Inactive Enzyme or Unhealthy Cells | For biochemical assays, verify the activity of your recombinant PDE4B enzyme using a known control inhibitor (e.g., roflumilast). For cell-based assays, ensure cells are healthy, within a low passage number, and plated at the correct density.[7] Check cell viability with a method like Trypan Blue exclusion. |
| Suboptimal Assay Conditions | Ensure the assay buffer pH, temperature, and incubation times are optimal for PDE4B activity.[7] For cell-based assays, the duration of inhibitor pre-incubation and stimulant (e.g., forskolin) exposure may need to be optimized.[9] |
Problem 2: My IC50 values for this compound are inconsistent between experiments.
| Potential Cause | Recommended Solution |
| Reagent Variability | Use reagents, buffers, and enzymes from the same manufacturing lot for a set of comparable experiments. If using a new lot of recombinant enzyme, re-validate its activity and the inhibitor's IC50.[10] |
| Inconsistent Assay Dynamics | The IC50 value can be influenced by substrate (cAMP) and enzyme concentrations. Keep these concentrations constant across all experiments where you are comparing IC50 values.[7] Ensure reactions are terminated within the linear range. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially when performing serial dilutions, as small errors can be magnified. Low-adhesion plasticware can help prevent the compound from adsorbing to tube and plate walls.[7][8] |
| Variable Cell Conditions | For cell-based assays, use cells from a consistent passage number. Differences in cell density, confluency, or serum concentration in the media can alter cellular responses and impact IC50 values. |
Problem 3: I am observing high background or non-specific effects in my cell-based assay.
| Potential Cause | Recommended Solution |
| High DMSO Concentration | Ensure the final concentration of DMSO in the assay wells is low (≤ 0.1%) and consistent across all wells, including controls. Run a "vehicle-only" control to assess the effect of DMSO on your assay readout.[8] |
| Off-Target Effects | While this compound is selective, very high concentrations can lead to off-target effects. Use the lowest effective concentration possible based on your dose-response experiments.[7] |
| Cell Health and Density | Over-confluent or unhealthy cells can lead to spurious signals. Plate cells at an optimal density and ensure they are healthy before starting the experiment.[8] |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound in comparison to other well-characterized PDE4 inhibitors.
| Compound | Target(s) | IC50 | Selectivity Profile |
| This compound | PDE4B | 15 nM | ~113-fold selective over PDE4D (IC50 = 1.7 µM)[1] |
| Roflumilast | PDE4B, PDE4D | 0.84 nM (PDE4B), 0.68 nM (PDE4D) | Potent against both PDE4B and PDE4D; less potent against PDE4A/C[11] |
| Rolipram | PDE4 (pan-isoform) | ~1 µM (PDE4B2) | Archetypal PDE4 inhibitor with broad activity across isoforms[12] |
Experimental Protocols
Protocol 1: In Vitro Biochemical PDE4B Enzymatic Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound on purified recombinant PDE4B enzyme.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.[7]
-
This compound Stock: 10 mM in 100% DMSO. Prepare serial dilutions in Assay Buffer to achieve final desired concentrations.
-
Recombinant PDE4B Enzyme: Dilute the enzyme stock in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds in the linear range.
-
cAMP Substrate: Prepare a solution of cAMP in Assay Buffer. The concentration should be at or below the Km of the enzyme for cAMP to ensure assay sensitivity.
2. Assay Procedure (96-well plate format):
-
Add 20 µL of diluted this compound or vehicle control (Assay Buffer with equivalent DMSO concentration) to the appropriate wells.
-
Add 40 µL of diluted PDE4B enzyme solution to all wells except the "no enzyme" blank. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding 20 µL of the cAMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 30°C. The incubation time should be optimized to ensure product formation is within the linear range (typically <20% substrate turnover).
-
Terminate the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop reagent).
-
Quantify the amount of remaining cAMP or generated AMP using a suitable detection method, such as fluorescence polarization (FP), HTRF, or an enzymatic assay that converts AMP to a measurable product.[2][13]
3. Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Intracellular cAMP Measurement Assay
This protocol describes a method to measure the effect of this compound on cAMP levels within a cellular context.
1. Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., human PBMCs or a cell line endogenously expressing PDE4B) under standard conditions.[9]
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
2. Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Wash the cells once with serum-free medium and then add the diluted inhibitor solutions or vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.[9]
-
Stimulate cAMP production by adding an adenylyl cyclase activator, such as forskolin (B1673556) (typically 1-10 µM final concentration), to all wells except the unstimulated control.[9]
-
Incubate for an additional 15-30 minutes at 37°C.[9]
3. Cell Lysis and cAMP Quantification:
-
Aspirate the medium from the wells.
-
Lyse the cells according to the protocol provided with your chosen commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based kits).[9]
-
Measure the intracellular cAMP concentration using a plate reader compatible with the assay kit.[9]
4. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the inhibitor concentration to observe the dose-dependent effect of this compound.
Mandatory Visualizations
Caption: The PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cell-based intracellular cAMP functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
vehicle control recommendations for PDE4B-IN-2 in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on vehicle control selection and troubleshooting for in vivo studies involving the selective phosphodiesterase 4B (PDE4B) inhibitor, PDE4B-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo administration?
A1: Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility.[1] The primary challenge is to develop a vehicle that can effectively solubilize or suspend the compound for consistent and reproducible delivery in animal models, ensuring optimal absorption and bioavailability.[2] An inadequate vehicle can lead to compound precipitation, erratic exposure, and unreliable experimental outcomes.
Q2: What are the recommended starting points for a vehicle formulation for oral administration of this compound?
A2: Given that this compound is orally active, a common approach is to use an aqueous-based suspension or a solution with co-solvents.[3][4] Based on standard practices for poorly soluble compounds, the following formulations are recommended for initial screening:
-
Aqueous Suspensions: 0.5% (w/v) Methylcellulose (B11928114) (MC) or 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water are widely used and generally well-tolerated.[5][6]
-
Co-solvent Systems: A mixture of polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol (PG), and water can be effective for solubilizing lipophilic compounds.[1][2] A common starting ratio is 10% DMSO, 40% PEG400, and 50% sterile water.
-
Cyclodextrin Formulations: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is known to enhance the solubility of poorly water-soluble drugs and is a suitable option for oral and parenteral routes.[7]
Q3: Should I be concerned about the vehicle itself affecting my experimental results?
A3: Absolutely. The vehicle can have biological effects, often referred to as "vehicle effects."[7] Therefore, a vehicle-only control group is a mandatory component of any in vivo study. This group receives the same volume of the vehicle as the treated groups, allowing researchers to distinguish the pharmacological effects of this compound from any non-specific effects of the delivery medium.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution/suspension during preparation or administration. | The compound has low solubility in the chosen vehicle. | - Increase the percentage of co-solvents (e.g., PEG400, DMSO), but be mindful of potential toxicity at higher concentrations.[4]- Reduce the particle size of the this compound powder through micronization to improve dissolution in suspension formulations.[8]- Consider using a different vehicle system, such as a lipid-based formulation (e.g., corn oil, sesame oil) for highly lipophilic compounds.[4] |
| High variability in pharmacokinetic (PK) data between animals. | Inconsistent dosing due to an unstable formulation (e.g., settling of suspension).Poor absorption from the gastrointestinal tract. | - Ensure the formulation is a homogenous suspension by vortexing or sonicating before each administration.- For suspensions, increase the viscosity by slightly increasing the concentration of the suspending agent (e.g., from 0.5% to 1% CMC).- Evaluate a solubilizing vehicle (e.g., HP-β-CD or a co-solvent system) to improve absorption.[7][9] |
| Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy, injection site reaction). | The vehicle is not well-tolerated by the animals at the administered volume or concentration. | - Reduce the concentration of organic co-solvents like DMSO or ethanol.[4]- Change the route of administration if possible; some vehicles are better tolerated orally than intraperitoneally.[7]- Conduct an acute vehicle tolerability study with a small cohort of animals before commencing the main experiment.[7] |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose (MC) Suspension for Oral Gavage
Objective: To prepare a homogenous suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Methylcellulose (viscosity of ~400 cP for a 2% solution)
-
Sterile, purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile glass beaker
Methodology:
-
Prepare the 0.5% MC Vehicle:
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
In a sterile beaker on a stir plate, slowly add the methylcellulose powder to the heated water while stirring to create a uniform dispersion.
-
Remove the beaker from the heat and add the remaining two-thirds of the water as cold (2-5°C) sterile water.
-
Continue stirring in a cold water bath until the solution is clear and viscous. Store at 4°C.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the 0.5% MC vehicle in a mortar and pestle to form a smooth paste. This process, known as "wetting," is crucial for preventing clumping.
-
Gradually add the remaining volume of the 0.5% MC vehicle to the paste while mixing thoroughly.
-
Transfer the suspension to a sterile container and stir continuously with a magnetic stir bar until administration.
-
Crucially, ensure the suspension is continuously stirred during dosing to maintain homogeneity.
-
Data Presentation
Table 1: Common Vehicle Components for Oral Administration of Poorly Soluble Compounds
| Vehicle Component | Typical Concentration Range | Advantages | Disadvantages |
| Methylcellulose (MC) / Carboxymethylcellulose (CMC) | 0.5% - 2% (w/v) | Generally well-tolerated, easy to prepare.[5] | Not suitable for all poorly soluble compounds, can have variable absorption.[5] |
| Polyethylene Glycol 400 (PEG400) | 10% - 60% (v/v) | Good solubilizing agent for many compounds. | Can cause toxicity at high doses.[4][5] |
| Propylene Glycol (PG) | 10% - 40% (v/v) | Often used in combination with other solvents. | Can cause toxicity at high doses.[4] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20% - 40% (w/v) | Can significantly enhance aqueous solubility.[5] | Can be expensive, potential for nephrotoxicity at very high doses. |
| Corn Oil / Sesame Oil | Up to 100% | Suitable for highly lipophilic compounds.[4] | Not suitable for intravenous administration, can have slow absorption.[4] |
| Dimethyl Sulfoxide (DMSO) | < 10% (v/v) | Excellent solubilizing agent. | Can cause local irritation and systemic toxicity at higher concentrations.[4] |
Mandatory Visualizations
PDE4B Signaling Pathway
Caption: this compound inhibits PDE4B, preventing cAMP degradation and promoting anti-inflammatory pathways.
Experimental Workflow for Vehicle Selection
Caption: A systematic workflow for selecting a suitable vehicle for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: PDE4B-IN-2's Potential Versus Apremilast's Proven Efficacy in Psoriasis Models
For researchers and drug development professionals, the landscape of oral psoriasis therapies is evolving, with a key focus on refining the inhibition of phosphodiesterase 4 (PDE4). Apremilast (B1683926), a pan-PDE4 inhibitor, is an established treatment, while emerging research highlights the potential of selective PDE4B inhibitors like PDE4B-IN-2. This guide provides a comparative overview of their efficacy in preclinical psoriasis models, based on currently available data.
While direct head-to-head studies for this compound against apremilast are not yet in the public domain, this guide synthesizes the established preclinical efficacy of apremilast and frames the potential of this compound within the context of the therapeutic rationale for selective PDE4B inhibition.
Mechanism of Action: A Tale of Broad vs. Targeted Inhibition
Both apremilast and this compound target the phosphodiesterase 4 enzyme, a critical regulator of intracellular cyclic AMP (cAMP) levels. By inhibiting PDE4, these molecules prevent the degradation of cAMP, leading to an increase in its concentration. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various pro- and anti-inflammatory cytokines. The ultimate effect is a reduction in key inflammatory mediators implicated in psoriasis, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23), alongside an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2]
The key distinction lies in their selectivity. Apremilast is a pan-PDE4 inhibitor, meaning it targets multiple PDE4 subtypes (A, B, C, and D). In contrast, this compound is designed to selectively inhibit the PDE4B subtype, which is highly expressed in immune cells and strongly implicated in the inflammatory processes of psoriasis.[1] The hypothesis is that selective inhibition of PDE4B may offer a more targeted anti-inflammatory effect with a potentially improved side-effect profile compared to broader pan-PDE4 inhibition.
References
Unveiling the Selectivity of PDE4B-IN-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of phosphodiesterase (PDE) isoforms is a critical aspect of targeted therapeutic design. This guide provides a comprehensive comparison of PDE4B-IN-2's selectivity for PDE4B over its closely related isoform, PDE4D, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory and neuropsychiatric disorders. Its selectivity against the PDE4D isoform is a key attribute, as non-selective PDE4 inhibitors are often associated with adverse side effects such as emesis, which is linked to PDE4D inhibition. This guide presents the quantitative selectivity of this compound, outlines the experimental protocols for its validation, and illustrates the distinct signaling pathways regulated by PDE4B and PDE4D.
Data Presentation: this compound Selectivity Profile
The inhibitory activity of this compound against PDE4B and PDE4D is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | PDE4B IC50 | PDE4D IC50 | Selectivity (Fold) |
| This compound | 15 nM | 1.7 µM (1700 nM) | ~113-fold |
This table quantitatively demonstrates that this compound is approximately 113 times more potent in inhibiting PDE4B than PDE4D.
Experimental Protocols
The determination of this compound's selectivity involves both biochemical enzyme inhibition assays and cell-based functional assays.
PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PDE4B and PDE4D enzymes.
Principle: The assay measures the enzymatic activity of PDE4 in hydrolyzing the second messenger cyclic AMP (cAMP). The inhibitory effect of this compound is quantified by measuring the reduction in cAMP hydrolysis. A common method is the fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE4B and PDE4D enzymes
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
This compound
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed volume of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add a specific concentration of the respective recombinant PDE enzyme (PDE4B or PDE4D) to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubate the plate for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop reagent.
-
Measure the fluorescence polarization on a plate reader. The change in fluorescence polarization is inversely proportional to the amount of cAMP hydrolyzed.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the functional consequence of PDE4B inhibition by this compound in a cellular context. PDE4B is a key regulator of TNF-α production in inflammatory cells.[1]
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in PBMCs. Inhibition of PDE4B by this compound increases intracellular cAMP levels, which in turn suppresses the signaling pathways leading to TNF-α production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 culture medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate the PBMCs at a specific density (e.g., 2 x 10^5 cells/well) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNF-α production.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct roles of PDE4B and PDE4D in cellular signaling.
Caption: PDE4B Signaling Pathway in Inflammation.
Caption: PDE4D Signaling Pathway in Neuronal Function.
Experimental Workflow
The following diagram outlines the typical workflow for determining the IC50 of a PDE4 inhibitor.
Caption: Workflow for PDE4 Inhibition Assay.
Conclusion
The data presented in this guide unequivocally validates the high selectivity of this compound for PDE4B over PDE4D. This selectivity is a crucial feature, suggesting a potentially improved therapeutic window with a reduced risk of emetic side effects associated with PDE4D inhibition. The detailed experimental protocols provide a framework for researchers to independently verify these findings and to further explore the pharmacological profile of this and other selective PDE4 inhibitors. The distinct signaling pathways of PDE4B and PDE4D underscore the importance of isoform-selective inhibition for achieving targeted therapeutic effects.
References
A Head-to-Head In Vitro Comparison of Phosphodiesterase 4B (PDE4B) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of phosphodiesterase 4B (PDE4B) has emerged as a promising therapeutic strategy for a range of inflammatory and neurological disorders. As a key enzyme in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), PDE4B regulates a multitude of cellular processes. The development of potent and selective PDE4B inhibitors is a significant focus of current drug discovery efforts. This guide provides an objective, data-driven comparison of the in vitro performance of several key PDE4B inhibitors, supported by detailed experimental protocols and pathway visualizations to aid researchers in their selection and evaluation of these compounds.
Comparative In Vitro Activity of PDE4B Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected PDE4 inhibitors against the four PDE4 subtypes. Lower IC50 values are indicative of greater potency. The data presented has been compiled from various in vitro studies to provide a comparative overview. It is important to note that variations in experimental conditions can influence absolute IC50 values.
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Selectivity for PDE4B over PDE4D |
| Roflumilast | - | 0.84 | - | 0.68 | ~0.8 |
| Apremilast | - | 74 | - | - | - |
| Crisaborole | - | - | - | - | - |
| BI 1015550 | 248 | 10 | 8,700 | 91 | 9.1-fold |
| Compound 21 | - | 5.5 | - | 440 | 80-fold[1][2] |
| Compound 23 | - | 7.3 | - | - | - |
| (S)-Zl-n-91 | - | 20 | - | 12 | 0.6-fold |
| A33 | - | 27 | - | 1569 | 58.1-fold[3] |
Signaling Pathway and Mechanism of Action
PDE4B inhibitors exert their effects by preventing the degradation of cAMP, leading to its intracellular accumulation. This in turn activates Protein Kinase A (PKA), which phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus to modulate the transcription of genes involved in inflammation and other cellular processes.[4]
Experimental Workflow for Inhibitor Evaluation
The in vitro evaluation of PDE4B inhibitors typically involves a series of assays to determine their potency, selectivity, and cellular activity. A general workflow includes initial screening with enzymatic assays followed by more physiologically relevant cell-based assays.
Detailed Experimental Protocols
Accurate and reproducible experimental design is critical for the comparative evaluation of PDE4B inhibitors. Below are detailed protocols for two common in vitro assays.
Biochemical PDE4B Enzyme Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of PDE4B and the inhibitory effect of test compounds.[5][6]
Objective: To determine the IC50 value of a test compound against recombinant human PDE4B.
Materials:
-
Recombinant human PDE4B enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Test compounds and reference inhibitors (e.g., Roflumilast)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)[5]
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant PDE4B enzyme, and assay buffer.
-
Initiate the enzymatic reaction by adding [³H]-cAMP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[5]
-
Terminate the reaction by boiling the plate or adding a suitable stop solution.
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.[5]
-
Separate the unhydrolyzed [³H]-cAMP from the [³H]-adenosine using an anion-exchange resin.[6]
-
Measure the amount of [³H]-adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Based TNF-α Release Assay
This assay assesses the functional consequence of PDE4B inhibition in a cellular context by measuring the suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in immune cells.[4][5]
Objective: To determine the IC50 of a test compound for the inhibition of TNF-α release from human peripheral blood mononuclear cells (PBMCs) or human whole blood.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or fresh human whole blood
-
Cell culture medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference inhibitors
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation or dilute whole blood with RPMI 1640 medium.[5][6]
-
Plate the cells in a 96-well plate and allow them to adhere if necessary.
-
Pre-incubate the cells with various concentrations of the test and reference compounds for a specified time (e.g., 30-60 minutes) at 37°C.[4][5]
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce TNF-α production.[4]
-
Incubate the plate for a defined period (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.[4]
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value from the resulting concentration-response curve.
Conclusion
The in vitro characterization of PDE4B inhibitors is a critical step in the drug discovery process. The data and protocols presented in this guide offer a framework for the objective comparison of different inhibitors. While biochemical assays provide essential information on potency and selectivity, cell-based functional assays are crucial for understanding a compound's activity in a more physiologically relevant setting. Researchers are encouraged to utilize these methodologies to rigorously evaluate and select the most promising PDE4B inhibitor candidates for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of PDE4B Reduces Binge Drinking in Two C57BL/6 Substrains [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of PDE4B Inhibition versus Cilomilast in Preclinical COPD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a selective phosphodiesterase 4B (PDE4B) inhibitor and the well-characterized PDE4 inhibitor, cilomilast (B62225), in preclinical models relevant to Chronic Obstructive Pulmonary Disease (COPD). This objective comparison, supported by experimental data, aims to inform researchers and drug developers on the potential therapeutic advantages of targeting the PDE4B subtype.
Executive Summary
Chronic inflammation is a hallmark of COPD, and phosphodiesterase 4 (PDE4) inhibitors have been developed to target this inflammation by increasing intracellular cyclic AMP (cAMP) levels. Cilomilast, a second-generation PDE4 inhibitor, has undergone extensive clinical investigation but its development has been hampered by dose-limiting side effects, such as nausea and emesis, which are thought to be associated with the inhibition of the PDE4D subtype.[1][2] More recent efforts have focused on developing subtype-selective PDE4 inhibitors, with a particular interest in PDE4B, which is believed to play a crucial role in mediating anti-inflammatory effects.[1][3][4] This guide compares the preclinical efficacy of a selective PDE4B inhibitor, represented here by GSK256066, with cilomilast, focusing on key outcomes in COPD models, including effects on inflammatory cell infiltration and cytokine production.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, allowing for a direct comparison of a selective PDE4B inhibitor and cilomilast.
Table 1: Inhibition of Inflammatory Cell Infiltration in Rodent Models
| Compound | Animal Model | Challenge | Key Finding | Reference |
| GSK256066 | Rat | Lipopolysaccharide (LPS) | Potent inhibition of pulmonary neutrophilia | [1][3] |
| Cilomilast | Mouse | Cigarette Smoke | Inhibition of neutrophil recruitment to the lung | [5] |
Table 2: Inhibition of Pro-inflammatory Mediator Release
| Compound | Cell Type / Model | Stimulus | Key Finding | Reference |
| GSK256066 | Human peripheral blood monocytes | Lipopolysaccharide (LPS) | Potent anti-inflammatory effects | [1][3] |
| Cilomilast | COPD lung macrophages | Lipopolysaccharide (LPS) | Little effect on TNFα and IL-6 release | [6] |
| Cilomilast | Epithelial cells from COPD patients | - | Suppressed TNF-α release | [5] |
Experimental Protocols
Inhibition of LPS-Induced Pulmonary Neutrophilia in Rats (for GSK256066)
-
Animal Model: Male Wistar rats were used.
-
Drug Administration: GSK256066 was administered, typically via the inhaled route, at various doses prior to the inflammatory challenge.
-
Inflammatory Challenge: Animals were challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli to induce a robust neutrophilic inflammation in the lungs.
-
Outcome Measurement: At a specified time point after LPS challenge (e.g., 4-6 hours), animals were euthanized, and bronchoalveolar lavage (BAL) was performed. The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid were determined using standard hematological techniques. The percentage of inhibition of neutrophil infiltration was calculated relative to a vehicle-treated control group.
Inhibition of Cigarette Smoke-Induced Neutrophil Infiltration in Mice (for Cilomilast)
-
Animal Model: A/J mice were used.
-
Drug Administration: Cilomilast was administered orally at specified doses.
-
Inflammatory Challenge: Mice were exposed to whole-body cigarette smoke for a defined period (e.g., several consecutive days) to induce a chronic inflammatory response in the lungs.
-
Outcome Measurement: Following the final cigarette smoke exposure, BAL was performed. The total and differential cell counts in the BAL fluid were quantified. The reduction in neutrophil numbers in the cilomilast-treated group was compared to the smoke-exposed, vehicle-treated group.
Inhibition of Cytokine Release from Human Peripheral Blood Monocytes (for GSK256066)
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors. Monocytes were then purified from the PBMC population.
-
Cell Culture and Treatment: Monocytes were cultured in appropriate media and pre-incubated with various concentrations of GSK256066 or vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: The cells were then stimulated with LPS to induce the production of pro-inflammatory cytokines.
-
Outcome Measurement: After a defined incubation period (e.g., 18-24 hours), the cell culture supernatants were collected. The concentration of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), was measured using a specific enzyme-linked immunosorbent assay (ELISA). The IC50 value (the concentration of the compound that inhibits cytokine release by 50%) was determined.
Inhibition of Cytokine Release from COPD Lung Macrophages (for Cilomilast)
-
Cell Source: Alveolar macrophages were isolated from lung tissue obtained from COPD patients undergoing lung transplantation.
-
Cell Culture and Treatment: The isolated macrophages were cultured and pre-treated with different concentrations of cilomilast or a vehicle control.
-
Stimulation: The cells were subsequently stimulated with LPS to induce the release of pro-inflammatory cytokines.
-
Outcome Measurement: The levels of TNF-α and Interleukin-6 (IL-6) in the cell culture supernatants were quantified by ELISA. The effect of cilomilast on cytokine release was compared to the vehicle-treated control.
Visualization of Pathways and Workflows
Caption: PDE4 Signaling Pathway and Points of Intervention.
Caption: General Experimental Workflow for Preclinical COPD Models.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 2. Antiinflammatory effects of the phosphodiesterase-4 inhibitor cilomilast (Ariflo) in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4-Selective Inhibition in Chronic Obstructive Pulmonary Disease and Pulmonary Fibrosis: Different Agents or Different Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the anti-inflammatory effects of Cilomilast, Budesonide and a p38 Mitogen activated protein kinase inhibitor in COPD lung tissue macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of PDE4B-IN-2 to PDE4B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the selective inhibitor PDE4B-IN-2 to its target, phosphodiesterase 4B (PDE4B). The performance of this compound is contextualized by comparing its binding potency with other known PDE4B inhibitors. Supporting experimental data and detailed methodologies are provided to facilitate informed decisions in research and drug development endeavors.
Comparative Binding Affinity of PDE4B Inhibitors
The binding affinity of an inhibitor is a critical parameter for assessing its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. The table below summarizes the IC50 values of this compound and other selected PDE4B inhibitors, providing a clear comparison of their binding affinities.
| Inhibitor | PDE4B IC50 | PDE4D IC50 | Selectivity (PDE4D/PDE4B) | Reference |
| This compound | 15 nM | 1.7 µM | ~113-fold | [1] |
| Roflumilast | 0.84 nM | 0.68 nM | ~0.8-fold | [2][3] |
| A33 | 27 nM | 1569 nM | ~58-fold | [4][5] |
| GSK256066 | 3.2 pM | - | - | [6] |
| Compound 31 | 0.42 nM | - | - | [2] |
| Rolipram | - | - | - | |
| Tetomilast | 74 nM | - | - | [3] |
| Compound 22 | 13 nM | - | 433-fold vs PDE4D2 | [3] |
| Compound 20 | 251 nM | - | - | [3] |
Experimental Protocols: Determining Binding Affinity
The determination of inhibitor binding affinity to PDE4B is crucial for validating its potency. A widely used and robust method for this purpose is the in vitro fluorescence polarization (FP)-based assay.
Principle of the Fluorescence Polarization Assay
This homogeneous assay format measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[7] A fluorescein-labeled cAMP derivative (FAM-cAMP) acts as the substrate for the PDE4B enzyme.[7] When intact, this small molecule rotates rapidly, resulting in a low fluorescence polarization value.[7] Active PDE4B hydrolyzes FAM-cAMP to FAM-AMP. A specific binding agent in the reaction mix then binds to the 5'-monophosphate group of FAM-AMP.[7] This binding to a much larger molecule significantly slows the rotation, leading to a high fluorescence polarization signal.[7] The inhibitory effect of a compound like this compound is quantified by its ability to prevent the hydrolysis of FAM-cAMP, thus keeping the fluorescence polarization signal low.
Detailed Experimental Protocol (Based on a typical FP assay)
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a concentration gradient.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor, positive control (a known PDE4 inhibitor), or DMSO (for no inhibitor and maximum activity controls) to the wells of a microplate (e.g., 384-well).
-
Add the diluted PDE4B enzyme solution to each well, except for the "no enzyme" control wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for a specific duration (e.g., 30 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader equipped for FP measurements (e.g., excitation at ~485 nm and emission at ~530 nm).
-
-
Data Analysis:
-
The percentage of PDE4B inhibition is calculated based on the fluorescence polarization values of the sample wells relative to the control wells (maximum and minimum signals).
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Key Processes
To better understand the experimental workflow and the biological context of PDE4B inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining PDE4B inhibitor IC50 using a fluorescence polarization assay.
Caption: Simplified signaling pathway of PDE4B and the mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Counter-Screening PDE4B-IN-2: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of PDE4B-IN-2's inhibitory activity against other phosphodiesterase (PDE) isoforms, supported by available experimental data and detailed methodologies.
This compound has been identified as a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory pathways. Its selectivity is a critical attribute, as off-target inhibition of other PDE isoforms can lead to undesirable side effects. This guide outlines the counter-screening data for this compound and provides the necessary experimental context for its evaluation.
Selectivity Profile of this compound Against PDE Isoforms
The inhibitory activity of this compound has been quantified against PDE4B and PDE4D. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce the enzyme's activity by half, are presented below. A lower IC50 value signifies greater potency.
| PDE Isoform | IC50 (nM) | Selectivity (Fold vs. PDE4B) |
| PDE4B | 15 | 1 |
| PDE4D | 1700 | 113.3 |
Data sourced from Naganuma, K., et al. (2009). Bioorganic & Medicinal Chemistry Letters.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
PDE4B and PDE4D Enzymatic Inhibition Assay
This protocol outlines the procedure for determining the in vitro potency of this compound against purified PDE4B and PDE4D enzymes.
Materials:
-
Recombinant human PDE4B and PDE4D enzymes
-
[³H]-cAMP (specific activity ~30-40 Ci/mmol)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex 1x8)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 25 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 25 µL of the respective recombinant PDE4 enzyme (PDE4B or PDE4D) diluted in assay buffer.
-
Pre-incubate the plate for 10 minutes at 30°C.
-
Initiate the enzymatic reaction by adding 50 µL of [³H]-cAMP (final concentration 100 nM) to each well.
-
Incubate the reaction for 20 minutes at 30°C. The incubation time should be optimized to ensure that substrate hydrolysis does not exceed 20%.
-
Terminate the reaction by adding 25 µL of 0.5 N HCl.
-
Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well and incubate for 10 minutes at 30°C to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Transfer the reaction mixture to tubes containing an anion-exchange resin slurry to bind the unreacted [³H]-cAMP.
-
Centrifuge the tubes and transfer the supernatant containing [³H]-adenosine to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production in Mouse Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the method to assess the anti-inflammatory activity of this compound in a cellular context by measuring its effect on the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
Mouse Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
Mouse TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from mouse whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding 50 µL of LPS solution to a final concentration of 100 ng/mL. For the unstimulated control, add 50 µL of medium.
-
Incubate the plate for 18 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 1,200 rpm for 10 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control and determine the IC50 value.
Visualizing the Counter-Screening Workflow
The following diagrams illustrate the key processes involved in evaluating the selectivity of this compound.
Caption: PDE4B signaling and the inhibitory action of this compound.
Caption: Workflow for determining the selectivity of this compound.
Caption: Counter-screening logic for this compound selectivity.
Navigating the Therapeutic Window: A Comparative Analysis of PDE4B-IN-2 and Pan-PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of phosphodiesterase 4 (PDE4) inhibitors has marked a significant advancement in the treatment of various inflammatory diseases. However, the clinical utility of broad-acting, or pan-PDE4 inhibitors, has been hampered by a narrow therapeutic index, primarily due to dose-limiting side effects such as nausea and emesis. The emergence of isoform-selective inhibitors, such as PDE4B-IN-2, offers a promising strategy to widen this therapeutic window by selectively targeting the anti-inflammatory pathways while sparing those associated with adverse effects. This guide provides an objective comparison of the therapeutic index of the PDE4B-selective inhibitor, this compound, against established pan-PDE4 inhibitors, supported by preclinical experimental data.
Executive Summary
Preclinical evidence suggests that selective inhibition of the PDE4B isoform can dissociate the anti-inflammatory effects from the emetic effects commonly associated with pan-PDE4 inhibitors. This is attributed to the differential roles of PDE4 isoforms, with PDE4B being more critically linked to inflammation and PDE4D to emesis. This guide will delve into the comparative preclinical data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive assessment for researchers in the field.
Comparative Therapeutic Index: Preclinical Data
The therapeutic index (TI) is a quantitative measure of the safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. In the context of PDE4 inhibitors, a higher TI indicates a wider margin between the dose required for anti-inflammatory efficacy and the dose that causes adverse effects like gastric upset.
Preclinical studies in mice have been instrumental in comparing the therapeutic index of PDE4B-selective inhibitors with pan-PDE4 inhibitors. A key study evaluated a potent and selective PDE4B inhibitor, referred to as "Compound A" (a surrogate for this compound), against the pan-PDE4 inhibitor roflumilast. Efficacy was measured by the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production and pulmonary neutrophilia, both hallmarks of inflammation. The primary adverse effect was assessed via a gastric emptying assay, a surrogate marker for nausea and emesis in rodents.
| Compound | Target | Efficacy Model: LPS-induced TNF-α Inhibition (ID50, mg/kg) | Efficacy Model: LPS-induced Pulmonary Neutrophilia (ID50, mg/kg) | Adverse Effect Model: Gastric Emptying Inhibition (ID50, mg/kg) | Therapeutic Index (TI) vs. TNF-α | Therapeutic Index (TI) vs. Pulmonary Neutrophilia |
| This compound (as "Compound A") | PDE4B Selective | ~0.1 | ~0.9 | ~0.9 | ~9.0 | ~1.0 |
| Roflumilast | Pan-PDE4 | ~0.5 | ~1.0 | ~0.1 | ~0.2 | ~0.1 |
| Apremilast (B1683926) | Pan-PDE4 | Data not directly comparable for TI calculation | Data not directly comparable for TI calculation | Data not directly comparable for TI calculation | N/A | N/A |
ID50: The dose required to inhibit the response by 50%. Therapeutic Index was calculated as (ID50 in Gastric Emptying) / (ID50 in Efficacy Model). Data for "Compound A" and Roflumilast are derived from preclinical mouse models.
Signaling Pathways and Isoform Selectivity
The rationale for developing PDE4B-selective inhibitors lies in the distinct physiological roles of the four PDE4 isoforms (A, B, C, and D). While both PDE4B and PDE4D are involved in inflammatory processes, their contribution to the emetic side effect profile differs significantly.
Caption: PDE4 Signaling Pathway and Isoform-Specific Inhibition.
This diagram illustrates that both PDE4B and PDE4D hydrolyze cAMP, which otherwise activates PKA to promote anti-inflammatory gene transcription. Pan-PDE4 inhibitors block both isoforms, leading to anti-inflammatory effects but also significant emetic side effects linked to PDE4D inhibition. In contrast, a PDE4B-selective inhibitor like this compound primarily targets the anti-inflammatory pathway, aiming for a better therapeutic index.
Experimental Protocols
To ensure the reproducibility and validation of the preclinical findings, detailed experimental methodologies are crucial. Below are the protocols for the key experiments cited in this guide.
In Vivo Efficacy Model: Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Mice
This model is used to evaluate the anti-inflammatory effects of compounds in the lungs, relevant to diseases like COPD and asthma.
Caption: Workflow for LPS-Induced Pulmonary Neutrophilia Model.
In Vivo Adverse Effect Model: Gastric Emptying Assay in Mice
This model serves as a surrogate for the nausea and emetic side effects of PDE4 inhibitors in rodents, which do not vomit.
Caption: Workflow for Gastric Emptying Assay in Mice.
Conclusion
The development of PDE4B-selective inhibitors like this compound represents a targeted approach to harnessing the anti-inflammatory benefits of PDE4 inhibition while mitigating the dose-limiting side effects that have challenged the broader application of pan-PDE4 inhibitors. Preclinical data strongly support the hypothesis that a wider therapeutic index can be achieved by selectively targeting the PDE4B isoform. This comparative guide, with its quantitative data, pathway visualizations, and detailed protocols, is intended to provide researchers and drug development professionals with a robust framework for evaluating and advancing this promising new class of anti-inflammatory agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of PDE4B-selective inhibitors in various inflammatory conditions.
cross-reactivity studies of PDE4B-IN-2 with other phosphodiesterases
A comprehensive guide to understanding the cross-reactivity of selective Phosphodiesterase 4B (PDE4B) inhibitors with other phosphodiesterase (PDE) families. This document provides a framework for evaluating the selectivity profile of novel compounds like PDE4B-IN-2.
While specific cross-reactivity data for the compound designated "this compound" is not publicly available, this guide offers a comparative analysis of known selective PDE4B inhibitors against other phosphodiesterase enzymes. The provided data and experimental protocols can serve as a benchmark for assessing the selectivity of emerging PDE4B-targeted therapeutics.
The development of selective PDE4B inhibitors is a key area of research, particularly for inflammatory and neurological disorders.[1][2][3] Inhibition of the PDE4D isoform has been linked to side effects like emesis, making high selectivity for PDE4B over PDE4D a critical attribute for therapeutic candidates.[1][4]
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several notable PDE4 inhibitors against various PDE families. A lower IC50 value indicates greater potency. The selectivity is often expressed as a ratio of IC50 values between different PDE subtypes (e.g., IC50 PDE4D / IC50 PDE4B).
| Inhibitor | PDE4B (IC50, nM) | PDE4D (IC50, nM) | Selectivity (PDE4B vs PDE4D) | Other PDEs (IC50) |
| A33 | 27 | 1569 | ~58-fold | >10,000 nM against other PDEs[5] |
| Roflumilast | 0.7 | 0.9 | ~1.3-fold | PDE1: >10,000 nM, PDE2: >10,000 nM, PDE3: >10,000 nM, PDE5: >10,000 nM |
| Apremilast | 190 | 110 | ~0.6-fold (more potent on PDE4D) | No selectivity between PDE4B and PDE4D noted[6] |
| Compound 22 (pyrimidine derivative) | 13 | 5629 | ~433-fold | Data not specified[7] |
| Vardenafil (B611638) (PDE5 inhibitor for comparison) | >1000 | >1000 | Not applicable | PDE1: 180 nM, PDE5: 0.7 nM, PDE6: 11 nM[8] |
Signaling Pathway and Experimental Workflow
The inhibition of PDE4B prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in inflammation and other cellular processes. Modulating cAMP levels through selective PDE4B inhibition is the primary therapeutic mechanism.
Below is a diagram illustrating a typical experimental workflow for determining the cross-reactivity of a PDE4 inhibitor.
Caption: Workflow for determining PDE inhibitor selectivity.
Experimental Protocols
Determining the selectivity of a compound like this compound involves screening its inhibitory activity against a panel of purified phosphodiesterase enzymes. The general protocol for an in vitro PDE inhibition assay is outlined below.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against a variety of PDE isoforms to assess its selectivity profile.
Materials:
-
Purified, recombinant human PDE enzymes (e.g., PDE1A, PDE2A, PDE3A, PDE4A, PDE4B, PDE4D, PDE5A, etc.).
-
Test compound (e.g., this compound) dissolved in a suitable solvent like DMSO.
-
Assay buffer (e.g., Tris-HCl based buffer).
-
Substrate: Radioactively labeled [3H]-cAMP or [3H]-cGMP.
-
Snake venom nucleotidase.
-
Anion exchange resin (e.g., Dowex).
-
Scintillation cocktail and a scintillation counter.
-
96-well microplates.
Procedure:
-
Compound Preparation : Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute it further in the assay buffer to achieve the final desired concentrations.[9]
-
Enzyme Preparation : Dilute the purified human PDE enzymes to the desired concentration in a cold assay buffer. The final concentration should be within the linear range of the assay.[10]
-
Assay Reaction :
-
Add the diluted test compound to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).[10]
-
Add the diluted PDE enzyme to all wells except the negative control.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for approximately 10-15 minutes to allow the inhibitor to bind to the enzyme.[9][10]
-
Initiate the enzymatic reaction by adding the radioactively labeled substrate ([3H]-cAMP for PDE4).
-
Incubate the reaction for a defined period, ensuring the reaction remains in the linear phase.[10]
-
-
Reaction Termination and Detection :
-
Terminate the reaction, often by boiling or using a chemical stop solution.[11]
-
Add snake venom nucleotidase, which converts the product of the PDE reaction ([3H]-AMP or [3H]-GMP) into a radioactively labeled nucleoside ([3H]-adenosine or [3H]-guanosine).[9][11]
-
Add an anion exchange resin slurry (Dowex), which binds the unreacted charged substrate ([3H]-cAMP).[11]
-
Centrifuge the plates to pellet the resin.
-
Transfer the supernatant, containing the product ([3H]-adenosine), to a scintillation vial with a scintillation cocktail.
-
-
Data Analysis :
-
Measure the radioactivity using a liquid scintillation counter. The signal is directly proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control (100% activity).[10]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[9][10]
-
This standardized approach allows for the direct comparison of inhibitor potencies across the PDE superfamily, providing a clear picture of the cross-reactivity and selectivity profile for any given compound.
References
- 1. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for PDE4B-IN-2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of the selective phosphodiesterase 4B inhibitor, PDE4B-IN-2. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. This guide aims to be your preferred source for handling and disposal information, fostering a culture of safety and responsibility in your laboratory.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on best practices for handling similar research compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: For handling the solid compound, a dust mask or respirator may be necessary to prevent inhalation.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste is crucial. The following steps provide a clear, actionable plan.
Step 1: Waste Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused/Expired Solid Compound: Collect in a designated, leak-proof hazardous waste container.
-
Contaminated Labware: This includes items such as pipette tips, vials, and gloves. These should be collected in a separate, clearly labeled hazardous waste container.
-
Solutions: Aqueous and solvent-based solutions containing this compound must be collected in appropriate, chemically compatible, and clearly labeled hazardous waste containers. Do not dispose of solutions down the drain.
Step 2: Container Selection and Labeling
The choice of waste containers is critical to prevent leaks and ensure safe handling.
-
Use containers that are chemically compatible with the waste they will hold.
-
Ensure containers are in good condition with secure, tight-fitting lids.
-
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The accumulation start date
-
Step 3: Waste Accumulation
Designate a specific, well-ventilated area within the laboratory for the temporary accumulation of hazardous waste. Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.
Step 4: Disposal Request
Once a waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS department. Complete a hazardous waste pickup request form as required by your institution, providing accurate and complete information about the waste.
Summary of Safety and Disposal Information
| Parameter | Guideline |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. Respirator for solid form. |
| Handling Location | Certified chemical fume hood. |
| Solid Waste Disposal | Collect in a labeled, leak-proof hazardous waste container. |
| Liquid Waste Disposal | Collect in a labeled, chemically compatible hazardous waste container. No drain disposal. |
| Contaminated Labware Disposal | Collect in a separate, labeled hazardous waste container. |
| Waste Labeling | "Hazardous Waste", "this compound", concentration, and start date. |
| Disposal Authority | Institutional Environmental Health and Safety (EHS) department. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
PDE4B Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular processes, including inflammation. By inhibiting PDE4B, this compound increases intracellular cAMP levels, leading to a downstream anti-inflammatory response.
Caption: Simplified PDE4B signaling pathway and the mechanism of action of this compound.
Representative Experimental Protocol: In Vitro Inhibition of TNF-α Release
This protocol provides a detailed methodology for a key experiment to characterize the anti-inflammatory effects of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) release from macrophages.
Objective: To determine the in vitro potency of this compound in inhibiting TNF-α production in a cellular model of inflammation.
Materials:
-
Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line, differentiated into macrophages with PMA).
-
Reagents:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
TNF-α ELISA kit
-
DMSO (for dissolving this compound)
-
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Allow the cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
The next day, remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells with the compound for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in cell culture medium.
-
Add the LPS solution to each well to a final concentration of 10-100 ng/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubate the plate for 4-24 hours.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal response).
-
Safeguarding Your Research: A Comprehensive Guide to Handling PDE4B-IN-2
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with the selective PDE4B inhibitor, PDE4B-IN-2.
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective phosphodiesterase 4B (PDE4B) inhibitor with anti-inflammatory properties[1]. Adherence to these procedures is vital for ensuring laboratory safety, maintaining experimental integrity, and protecting personnel from potential hazards.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment for handling this compound, based on general best practices for potent, powdered research chemicals.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations (e.g., handling large quantities, potential for aerosolization) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Hand Protection | Nitrile gloves (double-gloving is recommended) | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) |
| Body Protection | Laboratory coat | Disposable coveralls or a chemical-resistant apron |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator with a particulate filter (e.g., N95) or an air-purifying respirator with organic vapor cartridges. |
This table is based on general recommendations for handling potent powdered research chemicals and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols.[2][3]
Procedural Workflow for Handling and Disposal
The following diagram outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
A step-by-step workflow for the safe handling and disposal of this compound.
Detailed Operational and Disposal Plan
Preparation:
-
Review Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS for this compound to understand its specific hazards, handling precautions, and emergency procedures[1].
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for integrity before use[3].
-
Prepare Work Area: All handling of powdered this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[3]. The work surface should be covered with disposable absorbent bench paper.
Handling and Experimentation:
-
Weighing: Carefully weigh the powdered compound in the fume hood. Use a dedicated spatula and weighing paper to avoid cross-contamination.
-
Stock Solution Preparation: Prepare a stock solution by dissolving a precise amount of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known concentration[2].
-
Storage of Stock Solution: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Disposal Plan:
All materials that have come into contact with this compound must be treated as hazardous chemical waste[2].
-
Segregation: Keep all this compound waste separate from other waste streams. This includes unused compound, stock solutions, contaminated labware (e.g., pipette tips, tubes, gloves), and disposable bench paper[2][4].
-
Waste Containers: Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound"[2][4].
-
Institutional Procedures: Follow your institution's guidelines for the collection and pickup of chemical waste. Do not pour any waste containing this compound down the drain[2].
By adhering to these safety and handling procedures, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
